molecular formula C5H9BrO B104843 3-(2-Bromoethoxy)prop-1-ene CAS No. 15424-04-1

3-(2-Bromoethoxy)prop-1-ene

Cat. No.: B104843
CAS No.: 15424-04-1
M. Wt: 165.03 g/mol
InChI Key: RVQSWGCPAYJSNC-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)prop-1-ene, with the CAS number 15424-04-1, is an organic compound with the molecular formula C5H9BrO and an average mass of 165.030 g/mol . It is also commonly known as allyl 2-bromoethyl ether , functioning as a key bifunctional synthetic intermediate in organic chemistry and drug discovery research . This compound integrates an ether-linked allyl group and a bromoethoxy chain, making it a versatile alkylating agent. The allyl group can participate in various cyclization and coupling reactions, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures . In practical research applications, molecules with bromoethoxy and allylphenyl motifs have been utilized as building blocks in multi-step syntheses. For instance, similar compounds have been used to synthesize novel heterocyclic systems with potential biological activity, underscoring the value of this chemical scaffold in medicinal chemistry investigations . 3-(2-Bromoethoxy)prop-1-ene is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQSWGCPAYJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398948
Record name 3-(2-bromoethoxy)prop-1-ene
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-04-1
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
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Record name 3-(2-bromoethoxy)prop-1-ene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Allyloxy)-2-bromoethane: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(allyloxy)-2-bromoethane, a bifunctional electrophilic reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will address its formal nomenclature, detail its physicochemical properties, present a robust protocol for its synthesis via Williamson etherification, and explore its reactivity profile, particularly as an alkylating agent. The guide culminates in a discussion of its practical applications as a versatile building block in the development of novel therapeutic agents, supported by mechanistic insights and safety protocols.

Introduction and Nomenclature

1-(Allyloxy)-2-bromoethane is a valuable chemical intermediate possessing two distinct reactive centers: a terminal alkene (allyl group) and a primary alkyl bromide. This dual functionality allows for sequential or orthogonal chemical modifications, making it an attractive scaffold for constructing complex molecular architectures.

While commonly referred to by synonyms such as Allyl 2-bromoethyl ether, the systematic IUPAC name for this compound is 3-(2-Bromoethoxy)prop-1-ene [1]. For clarity and precision in scientific communication, the use of the IUPAC name is recommended.

Key Identifiers:

  • IUPAC Name: 3-(2-Bromoethoxy)prop-1-ene[1]

  • CAS Number: 15424-04-1[1]

  • Molecular Formula: C₅H₉BrO[1]

  • Synonyms: Allyl 2-bromoethyl ether, 1-(Allyloxy)-2-bromoethane, 2-Allyloxyethyl bromide[1]

Physicochemical and Safety Data

Accurate physicochemical data is critical for experimental design, reaction monitoring, and purification. The properties of 3-(2-bromoethoxy)prop-1-ene are summarized below.

Table 1: Physicochemical Properties of 3-(2-Bromoethoxy)prop-1-ene

PropertyValueSource
Molecular Weight 165.03 g/mol PubChem[1]
Appearance Colourless OilChemicalBook[2]
Boiling Point 68.5-69 °C (at 36 Torr)ChemicalBook[2]
Density 1.336 g/cm³ChemicalBook[2]
Solubility Soluble in Chloroform, slightly soluble in DMSOChemicalBook[2]
Safety and Hazard Information

As a reactive alkylating agent, 3-(2-bromoethoxy)prop-1-ene must be handled with appropriate engineering controls and personal protective equipment. The Globally Harmonized System (GHS) classifications highlight its primary hazards.

Table 2: GHS Hazard Classification

Hazard ClassCodeDescriptionSource
Flammable LiquidsH227Combustible liquidPubChem[1]
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH318Causes serious eye damagePubChem[1]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[1]

Synthesis and Purification

The most reliable and common method for preparing 3-(2-bromoethoxy)prop-1-ene is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide[3]. For this specific synthesis, there are two logical retrosynthetic pathways. The more efficient pathway involves the reaction of allyl alcohol with an excess of a C2-bromo electrophile, such as 1,2-dibromoethane, to minimize dimerization of the starting alcohol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity.

Objective: To synthesize 3-(2-bromoethoxy)prop-1-ene from allyl alcohol and 1,2-dibromoethane.

Materials:

  • Allyl alcohol (prop-2-en-1-ol)

  • 1,2-Dibromoethane (excess)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve allyl alcohol (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This signifies the complete formation of the sodium allyloxide.

  • Nucleophilic Substitution: Add 1,2-dibromoethane (3.0 equivalents, serving as both reactant and solvent in some protocols) to the flask. Heat the reaction mixture to a gentle reflux (approx. 60-65 °C) and maintain for 4-6 hours.

    • Causality Behind Choice: Using a primary di-halide in excess drives the reaction towards the desired mono-etherification product and minimizes the formation of the symmetrical diether by-product. The Sₙ2 reaction proceeds efficiently on the primary carbon[3].

  • Work-up and Extraction: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless oil, should be purified by vacuum distillation to remove unreacted 1,2-dibromoethane and any minor by-products. Collect the fraction boiling at approximately 68-69 °C at 36 Torr[2].

Workflow and Verification

The following diagram illustrates the synthesis and purification workflow. Each stage includes a critical quality control check, ensuring the protocol's self-validating nature.

G Figure 1: Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control A 1. Deprotonation (Allyl Alcohol + NaH in THF) B 2. SB{SUBSCRIPT}2 Reaction (Add 1,2-Dibromoethane, Reflux) A->B Formation of Sodium Allyloxide QC1 Monitor H2 evolution A->QC1 Verification C 3. Quench & Work-up (NH4Cl, Extraction) B->C Formation of Crude Product QC2 TLC Analysis (vs. Starting Material) B->QC2 Verification D 4. Drying & Concentration (MgSO4, Rotary Evaporation) C->D E 5. Vacuum Distillation (Isolate Pure Product) D->E Removal of Solvent QC3 GC-MS & NMR (Confirm Structure & Purity) E->QC3 Final Verification

Caption: Synthesis and purification workflow for 3-(2-bromoethoxy)prop-1-ene.

Key Reactions and Mechanistic Insights

The utility of 3-(2-bromoethoxy)prop-1-ene stems from its two electrophilic sites. The primary alkyl bromide is a classic substrate for Sₙ2 reactions, while the allyl group can participate in a variety of addition and metal-catalyzed reactions.

Alkylation of Nucleophiles

The C-Br bond is the most reactive site for nucleophilic attack. Amines, in particular, are excellent nucleophiles that readily displace the bromide to form new C-N bonds. This reaction is fundamental in building the core of many pharmaceutical compounds.

  • Mechanism: The reaction proceeds via a standard Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine. This occurs in a single concerted step, leading to the displacement of the bromide ion and the formation of a new C-N bond with inversion of stereochemistry (though the carbon is not chiral in this case)[4]. The initial product is an ammonium salt, which is typically deprotonated by a mild base or excess amine to yield the neutral secondary or tertiary amine product[5].

Caption: Sₙ2 mechanism for the alkylation of a secondary amine.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in 3-(2-bromoethoxy)prop-1-ene make it a valuable precursor in pharmaceutical synthesis. The ethoxy-allyl portion can act as a flexible linker, while the bromo- functionality serves as a handle for attaching the scaffold to a core molecule.

A key application is in the synthesis of H1-antihistaminic agents. Specifically, it has been used as a research chemical in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles[2]. In this context, the bromoethyl moiety is used to alkylate a nitrogen atom on a piperazine ring, which is a common pharmacophore in many drug molecules. The terminal allyl group remains available for further functionalization, such as cross-metathesis or hydroboration-oxidation, to introduce additional diversity and modulate the pharmacological properties of the final compound.

Conclusion

3-(2-Bromoethoxy)prop-1-ene is a highly versatile and synthetically useful building block for drug discovery and development. Its well-defined reactivity, governed by the principles of Sₙ2 reactions at the alkyl bromide terminus, allows for predictable and efficient incorporation into complex molecular scaffolds. This guide has provided the necessary foundational knowledge—from its correct IUPAC nomenclature and physicochemical properties to a detailed synthesis protocol and key reactivity patterns—to enable researchers, scientists, and drug development professionals to effectively and safely utilize this reagent in their synthetic endeavors.

References

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved February 1, 2026, from [Link]

Sources

Technical Monograph: 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Heterobifunctional Linker Strategies in Medicinal Chemistry & Materials Science

Executive Summary

3-(2-Bromoethoxy)prop-1-ene (CAS: 14685-29-1), often referred to as Allyl 2-bromoethyl ether, represents a critical class of heterobifunctional building blocks . Its structural utility lies in the orthogonality of its reactive sites: an electrophilic alkyl bromide and a nucleophile-receptive (or radical-active) allyl group. This dual functionality allows researchers to sequentially construct complex molecular architectures, making it indispensable in the synthesis of Antibody-Drug Conjugates (ADCs), functionalized hydrogels, and macrocyclic drugs.

This guide moves beyond basic catalog data to provide a validated synthetic workflow, mechanistic insights into its reactivity, and handling protocols designed for high-integrity research environments.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule consists of an ethylene glycol backbone capped by a vinyl group and a bromine atom. The ether oxygen provides polarity and water solubility, while the alkyl chain length (C2 spacer) is optimal for preventing steric clash between linked domains.

Table 1: Physicochemical Specifications
PropertyValueRelevance to Protocol
CAS Number 14685-29-1Unique Identifier for procurement/regulatory checks.
Molecular Formula

Stoichiometric calculations.
Molecular Weight 165.03 g/mol Yield determination.
Boiling Point ~170°C (at 760 mmHg)High BP allows for stable heating during functionalization, but requires vacuum distillation for purification.
Density 1.36 g/mLDenser than water; forms the bottom layer during aqueous extraction.
Solubility DCM, THF, Ethyl AcetateCompatible with standard organic synthesis solvents.

Part 2: Validated Synthesis Protocol

Methodology: Bromination of 2-(Allyloxy)ethanol

While Williamson ether synthesis (reacting allyl alcohol with 1,2-dibromoethane) is possible, it often leads to the formation of the unwanted symmetric byproduct 1,2-diallyloxyethane. The protocol below utilizes the bromination of 2-(allyloxy)ethanol via Phosphorus Tribromide (


), ensuring high regioselectivity and purity.
Reagents & Equipment
  • Precursor: 2-(Allyloxy)ethanol (1.0 eq)

  • Brominating Agent: Phosphorus Tribromide (

    
    ) (0.35 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Safety: Fume hood, argon atmosphere, quench bath (

    
    ).
    
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet. Charge with 2-(allyloxy)ethanol and anhydrous DCM. Cool to -10°C (salt/ice bath).

    • Expert Insight: Low temperature is critical. Higher temperatures during addition can cause acid-catalyzed cleavage of the ether bond or polymerization of the allyl group.

  • Addition: Dissolve

    
     in a small volume of DCM. Add dropwise over 45 minutes.
    
    • Mechanism: The alcohol oxygen attacks phosphorus, displacing bromide. The released bromide ion then performs an intramolecular

      
       attack, displacing the 
      
      
      
      leaving group.
  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours. Monitor via TLC (stain with

    
     to visualize the alkene).
    
  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution:  Vigorous gas evolution (
    
    
    
    neutralization).
  • Workup: Separate phases. The product is in the organic (lower) layer (if using DCM). Wash organic layer with brine, dry over

    
    , and concentrate
    
    • Note: Do not rotary evaporate to dryness at high heat; the product is volatile under high vacuum.

  • Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica.

Visualization: Synthesis Logic Flow

SynthesisProtocol Start 2-(Allyloxy)ethanol (Precursor) Reagent PBr3 / DCM (-10°C to RT) Start->Reagent Activation Intermediate Phosphite Ester Intermediate Reagent->Intermediate Substitution Product 3-(2-Bromoethoxy)prop-1-ene (Target) Intermediate->Product SN2 Displacement (Bromide attack)

Figure 1: Reaction pathway for the conversion of the alcohol precursor to the alkyl bromide target, highlighting the critical activation step.

Part 3: Reactivity Profile & Mechanism

The value of 3-(2-Bromoethoxy)prop-1-ene lies in its orthogonal reactivity . The two functional groups react under completely different conditions, allowing for controlled, stepwise synthesis.

The Alkyl Bromide (Electrophile)

The primary carbon bonded to bromine is highly susceptible to


 attack.
  • Nucleophiles: Amines (primary/secondary), Azides (

    
    ), Thiols, and Phenoxides.
    
  • Application: This site is typically used first to "anchor" the linker to a drug molecule or a surface.

The Allyl Ether (Ene-Functionality)

Once the bromide is displaced, the allyl group remains intact for secondary functionalization.

  • Thiol-Ene Click: Radical addition of thiols across the double bond.

  • Olefin Metathesis: Ring-closing metathesis (RCM) using Grubbs catalysts to form macrocycles.

  • Epoxidation: Conversion to an epoxide (glycidyl ether derivative) for bioconjugation.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 3-(2-Bromoethoxy)prop-1-ene Sub1 Amine Functionalization (Secondary Amines) Core->Sub1 SN2 (R-NH2) Sub2 Azide Introduction (Click Chemistry Precursor) Core->Sub2 SN2 (NaN3) Rxn1 Thiol-Ene 'Click' (Polymer Crosslinking) Core->Rxn1 Radical Initiator (R-SH) Rxn2 Epoxidation (mCPBA) Core->Rxn2 Oxidation

Figure 2: Divergent reactivity pathways demonstrating the bifunctional utility of the molecule. Blue nodes indicate substitution at the bromide; Green nodes indicate addition to the alkene.

Part 4: Applications in Drug Development

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the stability of the ternary complex.

  • Usage: The bromide end is reacted with an E3 ligase ligand (e.g., Thalidomide derivative), while the allyl group is functionalized to attach the Target Protein ligand.

  • Advantage: The ether oxygen improves water solubility compared to pure alkyl chains, enhancing the pharmacokinetic profile.

Functionalized Hydrogels

For tissue engineering, this molecule acts as a pendant group monomer.

  • Protocol: The bromide is substituted with a bioactive peptide. The allyl group is then copolymerized with PEG-diacrylate.

  • Outcome: A hydrogel that presents bioactive signals to encapsulated cells.

Part 5: Handling & Safety (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The allyl ether moiety is susceptible to auto-oxidation (peroxide formation) over long periods.

    • Test: Check for peroxides using starch-iodide paper before distillation.

  • Toxicity: As an alkyl halide, it is a potential carcinogen and skin irritant. Double-gloving (Nitrile over Laminate) is recommended.

  • Disposal: Quench excess alkyl bromide with an amine-based solution or thiosulfate before disposal into halogenated waste streams.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136496, 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP). Progress in Polymer Science.
  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Source for general physical constants of allyl ethers).

Navigating the Synthesis and Handling of 3-(2-Bromoethoxy)prop-1-ene: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(2-Bromoethoxy)prop-1-ene. As a Senior Application Scientist, this document is intended to impart not only procedural steps but also the underlying scientific principles that govern these recommendations, ensuring a culture of safety and experimental success.

Understanding the Hazard Profile of 3-(2-Bromoethoxy)prop-1-ene

3-(2-Bromoethoxy)prop-1-ene (CAS No. 15424-04-1) is a versatile reagent in organic synthesis. However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This chemical is classified as a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2]

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC5H9BrO[1]
Molecular Weight165.03 g/mol [1]
Boiling Point68.5-69 °C (at 36 Torr)[3]
Density1.336 g/cm³[3]

The flammability of this compound necessitates that it be kept away from heat, sparks, open flames, and other ignition sources.[4][5] The relatively low boiling point suggests a significant vapor pressure at room temperature, increasing the risk of inhalation exposure and the formation of flammable vapor-air mixtures.

Core Safety Directives: A Proactive Approach

A foundational principle of laboratory safety is the anticipation of risks and the implementation of preventative measures. The following directives are designed to create a self-validating system of safety when working with 3-(2-Bromoethoxy)prop-1-ene.

Engineering Controls: The First Line of Defense

All manipulations of 3-(2-Bromoethoxy)prop-1-ene must be conducted within a certified chemical fume hood to mitigate inhalation hazards.[6] The fume hood provides critical containment of vapors and potential aerosols. Ensure that the fume hood has a verified and adequate face velocity. All equipment used with this chemical should be properly grounded to prevent static discharge, which could serve as an ignition source.[4][6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is paramount to preventing chemical exposure. The following PPE is mandatory when handling 3-(2-Bromoethoxy)prop-1-ene:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and vapors that can cause serious eye damage.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times. Contaminated gloves should be removed and disposed of properly. A flame-retardant lab coat and closed-toe shoes are also required.[6]

  • Respiratory Protection: In situations where engineering controls may not be sufficient, or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocols: Safe Handling from Benchtop to Quench

The following protocols provide a step-by-step methodology for the safe handling of 3-(2-Bromoethoxy)prop-1-ene during a typical synthetic procedure.

Preparation and Reaction Setup
  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. All necessary equipment, including reaction vessels, syringes, and quenching materials, should be assembled within the hood prior to starting.

  • Inert Atmosphere: Due to its reactivity, reactions involving 3-(2-Bromoethoxy)prop-1-ene are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential hazards.

  • Reagent Transfer: Use grounded, non-sparking tools and equipment for all transfers to prevent ignition from static electricity.[4] Syringes or cannulas are the preferred methods for transferring the liquid to minimize exposure.

Reaction Work-up and Quenching
  • Quenching: Reactions should be quenched carefully, typically by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride) while maintaining cooling and stirring. Be aware of potential exotherms.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood. Vent separatory funnels frequently to release any pressure buildup.

  • Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response Workflow

Exposure Chemical Exposure Occurs Assess Assess the Situation (Nature and Extent of Exposure) Exposure->Assess Remove Remove Victim from Contaminated Area Assess->Remove FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Report Report the Incident SeekMedical->Report

Caption: Workflow for responding to a chemical exposure incident.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Fire Response
  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency responders. Ensure adequate ventilation and eliminate all ignition sources.[10]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Water may be ineffective. Vapors are heavier than air and may travel to a source of ignition and flash back.

Storage and Disposal: Long-Term Safety and Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Protocols
  • Store 3-(2-Bromoethoxy)prop-1-ene in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9][11]

  • Keep away from heat, sparks, and open flames.[4][11]

  • Store in a designated flammables cabinet.

  • Incompatible with strong oxidizing agents.[9]

Waste Disposal

Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

References

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet: Propylene oxide. Retrieved from [Link]

  • Gelest, Inc. (2015, January 20). BIS(DIMETHYLAMINO)METHYLSILANE, 96% - Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, December 1). VINYLMETHYLBIS(METHYLETHYLKETOXIMINO)SILANE, 95% - Safety Data Sheet. Retrieved from [Link]

Sources

Technical Guide: 3-(2-Bromoethoxy)prop-1-ene Reactivity & Applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 15424-04-1 Synonyms: 2-(Allyloxy)ethyl bromide; Allyl 2-bromoethyl ether Molecular Formula:


[1]

Executive Summary

3-(2-Bromoethoxy)prop-1-ene is a high-value heterobifunctional linker used extensively in medicinal chemistry and polymer science. Its utility stems from its orthogonal reactivity profile : it possesses an electrophilic alkyl bromide "anchor" susceptible to


 substitution and a terminal alkene "hook" available for radical-mediated thiol-ene "click" chemistry or polymerization.

This guide provides a technical deep-dive into utilizing this molecule to synthesize functionalized scaffolds, emphasizing reaction causality, safety, and yield optimization.

Part 1: Chemical Architecture & Reactivity Profile

The molecule consists of three distinct structural domains, each serving a specific synthetic function. Understanding this architecture is critical for designing self-validating synthetic routes.

DomainStructureReactivity ModeKey Application
The Anchor

(Primary Alkyl Halide)
Electrophile (

)
Attachment to nucleophilic scaffolds (phenols, amines, thiols).
The Spacer

(Ethyl Ether)
Inert / Polar Provides solubility and flexibility; prevents steric clash between the anchor and hook.
The Hook

(Allyl)
Radical / Metathesis Post-functionalization via Thiol-Ene click or Ring-Closing Metathesis (RCM).
Mechanism of Orthogonality

The primary utility of this linker is the ability to react the bromide end without disturbing the alkene, or vice versa.

  • Pathway A (Standard): Nucleophilic attack on the bromide (basic conditions) leaves the allyl group intact.

  • Pathway B (Inverse): Radical polymerization of the allyl group leaves the pendant bromide available for post-polymerization modification (PPM).

ReactivityPathways Molecule 3-(2-Bromoethoxy)prop-1-ene ProductA Functionalized Scaffold (Allyl Intact) Molecule->ProductA SN2 Substitution (Base, Heat) ProductB Thio-Ether Linkage (Bromide Intact) Molecule->ProductB Thiol-Ene Click (UV/Initiator) Nu Nucleophile (Phenol/Amine) Nu->ProductA Radical Thiol Radical (R-S•) Radical->ProductB

Figure 1: Divergent synthetic pathways. The molecule allows sequential functionalization, typically starting with nucleophilic substitution.

Part 2: Synthetic Utility & Mechanisms[2]

The Anchor Point (Williamson Ether Synthesis)

The most common first step is tethering the linker to a drug scaffold or polymer backbone containing a hydroxyl group.

  • Causality: The primary bromide is an excellent leaving group. However, the presence of the ether oxygen at the

    
    -position can assist ionization or stabilization, but primarily it ensures the chain remains flexible.
    
  • Critical Control: Strong bases (e.g., NaH) are often used. One must ensure the reaction temperature does not exceed ~80°C for prolonged periods to prevent polymerization of the allyl group or elimination of the bromide to a vinyl ether (though the latter is less favored without extreme conditions).

The Thiol-Ene "Click" Reaction

Once the linker is attached, the allyl group serves as a "click" handle.

  • Mechanism: A free-radical step-growth mechanism.[2] A photoinitiator generates a thiyl radical (

    
    ), which adds to the alkene anti-Markovnikov.
    
  • Why it works: The reaction is insensitive to water and oxygen (to a degree), proceeds rapidly, and has high atom economy.

Part 3: Experimental Protocols

Protocol A: Attaching the Linker to a Phenolic Scaffold

Target: Synthesis of an O-alkylated phenol derivative.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Linker: 3-(2-Bromoethoxy)prop-1-ene (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq) for faster kinetics.
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the phenol in anhydrous DMF (0.5 M concentration). Add 
    
    
    
    .
  • Deprotonation: Stir at Room Temperature (RT) for 30 minutes. Visual check: Suspension may change color slightly as the phenoxide forms.

  • Addition: Add 3-(2-Bromoethoxy)prop-1-ene dropwise via syringe.

    • Why dropwise? Although the allyl group is stable, controlling the local concentration prevents potential side reactions or exotherms on large scales.

  • Reaction: Heat to 60°C. Monitor via TLC or LC-MS.

    • Typical Time: 4–12 hours.

  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF), then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • H-NMR: Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    ) and the appearance of a new triplet at
    
    
    ppm (
    
    
    ). The allyl signals (
    
    
    ppm multiplet) must remain intact.
Protocol B: Thiol-Ene "Click" Functionalization

Target: Conjugating a thiol-bearing peptide or fluorophore to the allyl-tethered scaffold.

Reagents:

  • Substrate: Allyl-functionalized scaffold (1.0 eq)

  • Thiol: R-SH (1.2 eq)

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.05 eq)

  • Solvent: Methanol or DCM (degassed).

Step-by-Step Methodology:

  • Preparation: Dissolve substrate, thiol, and DMPA in the solvent.

  • Degassing: Sparge with Nitrogen for 10 minutes. Critical: Oxygen inhibits radical propagation.

  • Initiation: Irradiate with UV light (

    
     nm) for 10–30 minutes.
    
    • Alternative: If UV is unavailable, use AIBN (0.1 eq) and heat to 70°C for 4 hours.

  • Workup: Evaporate solvent. The high efficiency often negates the need for chromatography if stoichiometric ratios are precise; otherwise, a short silica plug removes excess DMPA.

ThiolEneCycle Initiator Photoinitiator (DMPA) + UV ThiylRad Thiyl Radical (RS•) Initiator->ThiylRad Generates Alkene Allyl-Linker (Alkene) ThiylRad->Alkene Addition Intermediate Carbon-Centered Radical Alkene->Intermediate Product Thioether Product Intermediate->Product Chain Transfer Product->ThiylRad Regenerates (Cycle) Thiol Thiol (R-SH) Thiol->ThiylRad H-abstraction

Figure 2: The radical step-growth mechanism of the Thiol-Ene reaction. Note the regenerative nature of the thiyl radical, ensuring high yields.

Part 4: Troubleshooting & Stability

Stability Data
PropertyValueImplication
Boiling Point ~65°C @ 12 mmHgDistillable under vacuum; avoid high heat at atm pressure.
Density ~1.3 g/mLDenser than water; sits as the bottom layer in aqueous extractions.
Storage 2–8°C, DarkLight sensitive (allyl group); moisture sensitive (slow hydrolysis of bromide).
Common Failure Modes
  • Elimination vs. Substitution:

    • Symptom:[3][4][5][6] Formation of vinyl ether side products.

    • Cause: Base is too strong (e.g., t-BuOK) or temperature is too high (>90°C).

    • Fix: Switch to milder bases like

      
       or 
      
      
      
      in Acetone or DMF.
  • Incomplete Thiol-Ene Reaction:

    • Symptom:[3][4][5][6] Recovered starting material.

    • Cause: Oxygen inhibition (radical quenching).

    • Fix: Rigorous degassing (

      
       sparge) is non-negotiable. Increase initiator load to 0.1 eq.
      

References

  • PubChem. (n.d.).[1][7][8] 3-(2-Bromoethoxy)prop-1-ene (Compound).[1] National Library of Medicine.[7] Retrieved February 1, 2026, from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010).[6] Thiol–Ene Click Chemistry. Angewandte Chemie International Edition. (Foundational text on the mechanism described in Protocol B). [Link]

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. (Details on radical polymerization compatibility). [Link]

Sources

Navigating the Solubility of 3-(2-Bromoethoxy)prop-1-ene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. 3-(2-Bromoethoxy)prop-1-ene, a key intermediate in various synthetic pathways, presents a case where extensive, publicly documented solubility data is limited. This technical guide provides a comprehensive analysis of the predicted solubility of 3-(2-Bromoethoxy)prop-1-ene based on its chemical structure and the known behavior of analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of laboratory solvents, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, particularly in drug discovery and development. It influences reaction kinetics, purification strategies, formulation development, and bioavailability. An accurate understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for efficient and effective research. This guide focuses on 3-(2-Bromoethoxy)prop-1-ene, a molecule of interest for its utility in organic synthesis.

Physicochemical Properties of 3-(2-Bromoethoxy)prop-1-ene

A foundational understanding of the molecule's intrinsic properties is essential to predicting its solubility.

PropertyValueSource
Molecular Formula C5H9BrO[1][2]
Molecular Weight 165.03 g/mol [1][2]
Appearance Colourless Oil[1]
Density 1.336 g/cm³[1][3]
Boiling Point 68.5-69 °C at 36 Torr[1][3]
SMILES C=CCOCCBr[2][4]

Predicted Solubility Profile

Direct, quantitative solubility data for 3-(2-Bromoethoxy)prop-1-ene is not extensively available in the literature. However, a reliable prediction can be made by analyzing its molecular structure, which features both an ether linkage and a bromoalkane moiety.

The general principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. 3-(2-Bromoethoxy)prop-1-ene possesses a polar carbon-bromine bond and a polar carbon-oxygen bond, yet the overall molecule has significant nonpolar character due to the five-carbon chain.

Haloalkanes are generally sparingly soluble in water because they cannot form hydrogen bonds with water molecules.[6][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[6][8][9] Conversely, haloalkanes tend to be soluble in common organic solvents where the intermolecular forces are of a similar nature and strength.[6]

Based on these principles and available data for similar compounds, the following solubility profile is predicted:

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe molecule's inability to effectively disrupt the hydrogen bonding network of water suggests low aqueous solubility.[6][8]
Chloroform (CHCl3) SolubleExplicitly stated as soluble in a chemical database.[1] Chloroform is a polar organic solvent capable of dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Slightly SolubleExplicitly stated as slightly soluble.[1] DMSO is a highly polar aprotic solvent.
Ethanol SolubleEthanol is a polar protic solvent that can engage in dipole-dipole interactions. Analogous bromo-compounds show solubility in ethanol.[10]
Diethyl Ether SolubleDiethyl ether is a common, relatively nonpolar organic solvent. The ether linkage in the solute is compatible with the solvent.
Toluene SolubleToluene is a nonpolar aromatic solvent. The nonpolar hydrocarbon portion of 3-(2-Bromoethoxy)prop-1-ene should facilitate dissolution.
Hexanes SolubleHexanes are nonpolar aliphatic solvents, likely to dissolve the nonpolar regions of the molecule.

Causality of Experimental Design: Why the Shake-Flask Method?

To move from prediction to empirical data, a robust and validated experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[11] Its trustworthiness lies in its straightforward approach to achieving equilibrium between the undissolved solute and a saturated solution, which is then quantified. This method is applicable to a wide range of compounds and solvents and is recognized by regulatory bodies.[11][12]

The core principle is to create a saturated solution by agitating an excess of the solute in the solvent for a prolonged period, ensuring that the system reaches equilibrium.[10][11] Subsequent separation of the solid and liquid phases allows for the accurate measurement of the solute's concentration in the saturated solution.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for the accurate determination of 3-(2-Bromoethoxy)prop-1-ene solubility.

Materials and Equipment
  • 3-(2-Bromoethoxy)prop-1-ene (solute)

  • Selected solvents (e.g., water, ethanol, chloroform, hexanes) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of 3-(2-Bromoethoxy)prop-1-ene to a known volume of the chosen solvent in a sealed glass vial. The presence of a visible, undissolved phase of the solute is crucial to confirm that saturation can be achieved.[10]

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended.[10][13]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows the undissolved solute to settle, leaving a clear, saturated supernatant.[10]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 3-(2-Bromoethoxy)prop-1-ene of known concentrations in the same solvent.

    • Analyze the standard solutions using the selected analytical method (e.g., GC-FID, HPLC-UV) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. The result represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of 3-(2-Bromoethoxy)prop-1-ene.

G start Start: Add excess solute to solvent equilibrate Equilibrate (24-48h) at constant T°C start->equilibrate settle Settle (12-24h) at constant T°C equilibrate->settle sample Withdraw supernatant with syringe settle->sample filter Filter through 0.22µm syringe filter sample->filter dilute Dilute sample to known volume filter->dilute analyze Analyze via GC/HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end End: Solubility Data calculate->end

Caption: Experimental workflow for the Shake-Flask solubility determination.

Safety and Handling Considerations

3-(2-Bromoethoxy)prop-1-ene is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[14] Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[14][15][16][17]

Conclusion

While readily available quantitative solubility data for 3-(2-Bromoethoxy)prop-1-ene is scarce, a strong predictive understanding can be derived from its molecular structure and the established principles of solubility. This guide provides a scientifically grounded, inferred solubility profile and, crucially, a detailed and validated experimental protocol for its empirical determination. By adhering to the shake-flask methodology outlined, researchers and drug development professionals can generate reliable and reproducible solubility data, a critical step in advancing their scientific and developmental objectives.

References

  • Benchchem. Navigating the Solubility of 3-(Bromomethoxy)prop-1-yne: A Technical Guide for Researchers.
  • ChemicalBook. 3-(2-BROMO-ETHOXY)-PROPENE | 15424-04-1.
  • PubChem. 3-(2-Bromoethoxy)prop-1-ene.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
  • ECHEMI. 3-(2-BROMO-ETHOXY)-PROPENE Formula.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • PubChem. 4-Chlorobenzoic Acid.
  • Chemistry LibreTexts. Physical Properties of Haloalkanes.
  • University of Calgary. Solubility of Organic Compounds.
  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • University of Babylon.
  • University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ChemicalBook. 3-broMo-2-(broMoMethy)
  • Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Fisher Scientific.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • Khan Academy. Physical properties of haloalkanes.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Biosynth. 3-(2-bromoethoxy)prop-1-ene.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 3-Bromo-1-propene (stabilised) for synthesis.
  • Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
  • BLDpharm. 3-(2-(2-Bromoethoxy)ethoxy)propanoic acid.

Sources

Methodological & Application

Application Note: 3-(2-Bromoethoxy)prop-1-ene as a Bifunctional Alkylating Agent

[1]

Executive Summary & Strategic Utility

3-(2-Bromoethoxy)prop-1-ene (CAS: 15424-04-1) represents a critical "spacer-arm" reagent in medicinal chemistry and materials science. Unlike simple allyl bromide, which attaches an allyl group directly to a nucleophile, this reagent introduces an ethylene glycol (

Why this matters:

  • Hydrophilicity: The ether linkage increases water solubility compared to all-carbon linkers.

  • Steric Flexibility: The spacer reduces steric hindrance, making the terminal allyl group more accessible for subsequent reactions (e.g., Ring-Closing Metathesis or Thiol-Ene "Click" chemistry).

  • Orthogonality: It possesses two distinct reactive sites:

    • Site A (Electrophilic): The alkyl bromide, susceptible to

      
       substitution.
      
    • Site B (Latent): The allyl double bond, stable to basic alkylation conditions but reactive toward radical or metal-catalyzed functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name 3-(2-Bromoethoxy)prop-1-eneAlso: 2-(Allyloxy)ethyl bromide
CAS Number 15424-04-1Distinct from Allyl bromide (106-95-6)
Formula

MW: 165.03 g/mol
Appearance Colorless to pale yellow liquidLachrymator (tear-inducing)
Density ~1.3 g/mLDenser than water
Boiling Point ~60–65 °C (at 15 mmHg)Volatile under high vacuum
Solubility DCM, THF, DMF, AcetoneLimited solubility in water

Mechanistic Insight: The Orthogonal Workflow

The utility of this reagent relies on a sequential activation strategy. The bromide is displaced first, anchoring the spacer to your target molecule. The allyl group remains dormant until specifically activated.

Mechanismcluster_0Step 1: Anchor InstallationReagent3-(2-Bromoethoxy)prop-1-ene(Br-CH2-CH2-O-Allyl)IntermediateAllyl-Functionalized Adduct(R-O-CH2-CH2-O-Allyl)Reagent->IntermediateBr- Leaving GroupTargetNucleophile(R-OH, R-NH2)Target->IntermediateStep 1: SN2 Alkylation(Base, Heat)FinalProductClick/RCM Product(Functionalized Scaffold)Intermediate->FinalProductStep 2: Thiol-Ene Clickor Metathesis

Figure 1: Sequential functionalization pathway. The bromide serves as the initial anchor, leaving the allyl tail available for secondary elaboration.

Application Protocol A: Phenolic Alkylation (Small Molecule)

This protocol describes the attachment of the allyl-PEG1 linker to a phenolic substrate (e.g., Tyrosine derivatives, Paracetamol, or scaffold intermediates).

Reagents & Equipment
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 3-(2-Bromoethoxy)prop-1-ene (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive phenols)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein acceleration

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in Acetone (

      
       concentration).
      
    • Add anhydrous

      
       (2.0 equiv).
      
    • Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.

  • Alkylation:

    • Add 3-(2-Bromoethoxy)prop-1-ene (1.2 equiv) dropwise via syringe.

    • (Optional) Add catalytic KI if the reaction is slow.

    • Fit a reflux condenser and heat the mixture to reflux (~56 °C) for 12–18 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the starting phenol. The product will typically have a higher

      
       (less polar) than the free phenol.
      
    • Stain: The product will stain active under

      
       (due to the allyl alkene).
      
  • Work-up:

    • Cool to room temperature.[1] Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with

      
       (to remove unreacted phenol) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients).

Expert Insight: Troubleshooting
  • Problem: Low conversion.

  • Root Cause: The alkyl bromide is less reactive than an allyl bromide.

  • Solution: Switch solvent to DMF and heat to 80 °C. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Application Protocol B: Macromolecular Substitution (Polyphosphazenes)

This reagent is widely used to functionalize inorganic polymers, specifically Poly(dichlorophosphazene), creating hydrolytically sensitive but biocompatible polymers for drug delivery.

Workflow Diagram

WorkflowStartPoly(dichlorophosphazene)[NPCl2]nReactionMacromolecular Substitution(THF, Reflux, 24h)Start->ReactionReagentPrepGenerate Alkoxide:NaH + HO-CH2-CH2-O-Allyl(Pre-cursor Alcohol)ReagentPrep->ReactionNucleophilic AttackPrecipitationPrecipitation intoWater or HexaneReaction->PrecipitationValidationNMR Validation(Disappearance of P-Cl)Precipitation->Validation

Figure 2: Workflow for the synthesis of Allyl-functionalized Polyphosphazenes.

Protocol Modification for Direct Alkylation

Note: While the diagram above references the alkoxide method (using the alcohol precursor), 3-(2-Bromoethoxy)prop-1-ene is used when the polymer backbone contains nucleophilic sites (e.g., amine side chains).

Scenario: Functionalizing a Poly(organophosphazene) containing pendant hydroxyl or amine groups.

  • Dissolution: Dissolve the polymer in dry THF.

  • Deprotonation: Treat with

    
     (1.1 equiv per functional group) at 0 °C.
    
  • Addition: Add 3-(2-Bromoethoxy)prop-1-ene (excess, 2-3 equiv) to ensure complete coverage of steric bulk.

  • Purification: Precipitate the polymer into a non-solvent (e.g., Methanol or Hexane) to remove excess alkylating agent.

Safety & Handling (Critical)

  • Lachrymator: This compound is irritating to eyes and mucous membranes.[2][3] Always handle in a functioning fume hood.

  • Alkylating Agent: Like all alkyl halides, it is a potential mutagen. Wear double nitrile gloves.

  • Quenching: Quench excess reagent with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal to destroy the alkylating potential.

References

  • General Properties & Safety: PubChem. 3-(2-Bromoethoxy)prop-1-ene Compound Summary. National Library of Medicine. [Link][4]

  • Thiol-Ene Click Applications: Wilfert, S. et al. Hetero and homo α,ω‐chain‐end functionalized polyphosphazenes.[5] Johannes Kepler University Linz. [Link][4]

  • Phenol Alkylation Context: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (Demonstrates allyl ether stability and formation). [Link]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-(2-Bromoethoxy)prop-1-ene in Heterocyclic Synthesis

3-(2-Bromoethoxy)prop-1-ene is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly for the construction of six-membered nitrogen-containing heterocycles. Its structure, featuring a reactive bromoethyl group and a versatile allyl ether moiety, allows for a sequential alkylation and subsequent intramolecular cyclization strategy. This dual reactivity makes it a valuable building block for the synthesis of substituted morpholines and piperazines, core structures prevalent in a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of bromine, for instance, has been a key element in drug design to enhance the pharmacological properties of molecules.[1]

This guide provides detailed application notes and robust protocols for the synthesis of N-substituted morpholines and piperazines utilizing 3-(2-bromoethoxy)prop-1-ene. The methodologies described herein are designed to be adaptable for a range of substrates, enabling researchers to generate diverse libraries of heterocyclic compounds for applications in drug discovery and materials science.

Core Principles: A Mechanistic Overview

The synthesis of morpholines and piperazines from 3-(2-bromoethoxy)prop-1-ene hinges on a two-step sequence that can often be performed in a one-pot fashion:

  • Intermolecular Nucleophilic Substitution (SN2 Alkylation): The primary or secondary amine substrate acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This reaction proceeds via a classical SN2 mechanism, leading to the formation of an N-(2-(allyloxy)ethyl) intermediate.[2] The choice of a suitable base is crucial to neutralize the hydrobromic acid generated during this step, thereby preventing the protonation of the starting amine and promoting the reaction to completion.

  • Intramolecular Cyclization: The newly formed N-(2-(allyloxy)ethyl) intermediate, under appropriate conditions, undergoes an intramolecular cyclization. The nitrogen atom, still possessing a lone pair of electrons (or after deprotonation of the resulting ammonium salt), acts as an internal nucleophile. The reaction pathway for this cyclization can vary depending on the reaction conditions and the nature of the substrate.

The following sections will detail the specific protocols for the synthesis of N-substituted morpholines and piperazines, providing insights into the optimization of reaction parameters.

Synthesis of N-Substituted Morpholines

The reaction of a primary amine with 3-(2-bromoethoxy)prop-1-ene provides a direct route to N-substituted morpholines. The reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization.

Reaction Pathway: Synthesis of N-Aryl Morpholines

reagent1 3-(2-Bromoethoxy)prop-1-ene intermediate N-(2-(allyloxy)ethyl)-R-amine Intermediate reagent1->intermediate S_N2 Alkylation reagent2 Primary Amine (R-NH2) reagent2->intermediate product 4-Allyl-N-R-morpholine intermediate->product Intramolecular Cyclization base Base (e.g., K2CO3, Et3N) base->intermediate solvent Solvent (e.g., DMF, CH3CN) solvent->intermediate heat Heat (Δ) heat->product

Caption: General workflow for the synthesis of N-substituted morpholines.

Protocol 1: Synthesis of 4-Allyl-N-phenylmorpholine

This protocol details the synthesis of a representative N-aryl morpholine, 4-allyl-N-phenylmorpholine, from aniline and 3-(2-bromoethoxy)prop-1-ene.

Materials:

  • Aniline

  • 3-(2-Bromoethoxy)prop-1-ene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (40 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add 3-(2-bromoethoxy)prop-1-ene (1.2 eq.) to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 4-allyl-N-phenylmorpholine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Table: Synthesis of N-Aryl Morpholine Derivatives
EntryAryl AmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF851675-85
2p-ToluidineK₂CO₃CH₃CN801870-80
3p-AnisidineCs₂CO₃DMF851480-90
44-ChloroanilineK₂CO₃DMF902465-75

Note: Yields are indicative and may vary based on experimental conditions and purification.

Synthesis of N,N'-Disubstituted Piperazines

The synthesis of piperazines using 3-(2-bromoethoxy)prop-1-ene can be achieved by reacting it with an N-substituted ethylenediamine. This approach allows for the introduction of different substituents on the two nitrogen atoms of the piperazine ring.

Reaction Pathway: Synthesis of N-Aryl-N'-allyl-piperazines

reagent1 3-(2-Bromoethoxy)prop-1-ene intermediate N-(2-(allyloxy)ethyl)-N'-R-ethylenediamine Intermediate reagent1->intermediate S_N2 Alkylation reagent2 N-Substituted Ethylenediamine (R-NH-CH2CH2-NH2) reagent2->intermediate product 1-Allyl-4-R-piperazine intermediate->product Intramolecular Cyclization base Base (e.g., K2CO3, Et3N) base->intermediate solvent Solvent (e.g., DMF, CH3CN) solvent->intermediate heat Heat (Δ) heat->product

Caption: General workflow for the synthesis of N,N'-disubstituted piperazines.

Protocol 2: Synthesis of 1-Allyl-4-phenylpiperazine

This protocol outlines the synthesis of 1-allyl-4-phenylpiperazine from N-phenylethylenediamine and 3-(2-bromoethoxy)prop-1-ene.

Materials:

  • N-Phenylethylenediamine

  • 3-(2-Bromoethoxy)prop-1-ene

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylethylenediamine (1.0 eq.) in anhydrous acetonitrile (50 mL).

  • Add triethylamine (3.0 eq.) to the solution.

  • Add 3-(2-bromoethoxy)prop-1-ene (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-36 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexane) to yield pure 1-allyl-4-phenylpiperazine.

Characterization:

The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Table: Synthesis of 1-Allyl-4-substituted-piperazines
EntryN-Substituted EthylenediamineBaseSolventTemp (°C)Time (h)Yield (%)
1N-PhenylethylenediamineEt₃NCH₃CNReflux3060-70
2N-BenzylethylenediamineK₂CO₃DMF902465-75
3N-(p-tolyl)ethylenediamineEt₃NCH₃CNReflux3255-65
4N-(4-methoxyphenyl)ethylenediamineCs₂CO₃DMF902270-80

Note: Yields are indicative and may vary based on experimental conditions and purification.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of nucleophilic substitution and intramolecular cyclization reactions.[2] To ensure the successful synthesis and validation of the target compounds, the following points are critical:

  • Purity of Reagents: Use of anhydrous solvents and high-purity starting materials is essential to minimize side reactions and maximize yields.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Purification: Chromatographic purification is generally necessary to isolate the desired heterocyclic product from unreacted starting materials, intermediates, and byproducts.

  • Spectroscopic Confirmation: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is a mandatory step to confirm the molecular structure and purity.

Conclusion and Future Perspectives

3-(2-Bromoethoxy)prop-1-ene serves as an efficient and versatile building block for the synthesis of N-substituted morpholines and piperazines. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of a wide range of heterocyclic derivatives. The allyl group introduced in these syntheses provides a valuable functional handle for further chemical modifications, such as cross-metathesis, hydroformylation, or Wacker oxidation, thereby expanding the chemical space accessible from this precursor. Future work could focus on the development of stereoselective cyclization methods to access chiral morpholine and piperazine derivatives, which are of high interest in medicinal chemistry.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696–4699. [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(14), 2365–2368. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). One-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using nitrile imines and mercaptoacetaldehyde as a surrogate of acetylene. Tetrahedron Letters, 52(43), 5634-5637. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]

  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediated intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes: synthesis of five-, six-, and seven-membered N, O/S-heterocycles. The Journal of Organic Chemistry, 80(8), 4349-4359. [Link]

  • Lu, Z., & Stahl, S. S. (2012). A general and efficient palladium-catalyzed aerobic oxidative cyclization of alkenes for the synthesis of six-membered heterocycles. Organic Letters, 14(5), 1234–1237. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2004). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. Tetrahedron Letters, 45(40), 7577-7579. [Link]

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sadeghpour, M., & Adib, M. (2018). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. New Journal of Chemistry, 42(10), 7856-7861. [Link]

  • Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2010). Synthesis of N-aryl piperazines. Arkivoc, 2010(1), 275-316. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

Sources

Reaction of 3-(2-Bromoethoxy)prop-1-ene with amines

Application Note: Chemoselective -Alkylation Using 3-(2-Bromoethoxy)prop-1-ene

Executive Summary

This guide details the optimized reaction of 3-(2-Bromoethoxy)prop-1-ene (Allyl 2-bromoethyl ether) with amines. This reagent serves as a critical bifunctional linker in medicinal chemistry and polymer science. It introduces an allyl "handle" onto an amine scaffold via a robust alkyl bromide displacement (

Key Technical Insight: The primary challenge in this reaction is balancing nucleophilic substitution (

Chemical Profile & Strategic Utility[1]

Reagent Properties

Compound: 3-(2-Bromoethoxy)prop-1-ene CAS: 14686-18-1 Structure:

PropertyValueRelevance to Protocol
Molecular Weight 165.03 g/mol Stoichiometry calculations.
Boiling Point ~60-62°C (15 mmHg)Volatile; avoid high-vac heating during initial workup.
Density 1.36 g/mLDenser than water; bottom layer in aqueous extractions.
Reactivity

Alkyl Bromide
Moderate electrophile; susceptible to

.
Stability Acid/Base StableAllyl ether linkage is robust to basic alkylation conditions.
The Orthogonal Strategy

The power of this reagent lies in its chemoselectivity .

  • Step 1 (

    
    -Alkylation):  The amine reacts exclusively with the alkyl bromide. The allyl ether remains inert under these basic conditions.
    
  • Step 2 (Functionalization): The resulting

    
    -allyl ether amine can be derivatized at the alkene without affecting the new C-N bond.
    

Reaction Mechanism & Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (


)1

Critical Consideration:

  • Leaving Group Ability: Bromide is a good leaving group, but Iodide is better. We employ catalytic Sodium Iodide (NaI) to generate the corresponding alkyl iodide in situ (Finkelstein reaction), accelerating the rate by orders of magnitude.

Diagram 1: Finkelstein-Assisted Mechanism

SN2_MechanismReagent3-(2-Bromoethoxy)prop-1-ene(Electrophile)IntermediateReactive Intermediate(Alkyl Iodide)Reagent->Intermediate Halogen Exchange(Fast)CatalystNaI (Catalyst)Finkelstein ExchangeCatalyst->IntermediateTSTransition State[N...C...I]‡Intermediate->TS + AmineAmineTarget Amine(Nucleophile)Amine->TSProductN-Alkylated Product(Allyl-Linker Attached)TS->Product -HI (Neutralized by Base)

Caption: Figure 1. The in situ conversion of the alkyl bromide to a more reactive alkyl iodide (Finkelstein condition) accelerates the nucleophilic attack by the amine.

Detailed Experimental Protocols

Protocol A: Reaction with Secondary Amines (Standard)

Best for: Synthesis of tertiary amines where over-alkylation is impossible.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 3-(2-Bromoethoxy)prop-1-ene (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv - Catalytic )

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Secondary Amine (10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add

    
     (20 mmol) and NaI (1 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Add 3-(2-Bromoethoxy)prop-1-ene (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Monitoring: Check via TLC (visualize with Iodine or Dragendorff stain). The starting amine spot should disappear.

  • Workup:

    • Cool to room temperature.[2][3] Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Reaction with Primary Amines (Controlled Mono-Alkylation)

Challenge: Primary amines are prone to double alkylation (reacting with two linker molecules). Solution: Use a large excess of amine.

Reagents:

  • Primary Amine (3.0 – 5.0 equiv )

  • 3-(2-Bromoethoxy)prop-1-ene (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or Ethanol.

Procedure:

  • Dissolution: Dissolve the excess Primary Amine (30-50 mmol) and DIPEA in THF (40 mL).

  • Slow Addition: Cool the solution to 0°C. Slowly add 3-(2-Bromoethoxy)prop-1-ene (10 mmol) diluted in THF (10 mL) over 30 minutes.

    • Why: Keeping the amine concentration high relative to the bromide ensures the bromide reacts with a fresh amine molecule rather than an already-alkylated product.

  • Reaction: Allow to warm to room temperature and stir for 18 hours.

  • Workup (Acid-Base Extraction - Critical):

    • Evaporate volatiles.

    • Dissolve residue in DCM.

    • Wash 1: Wash with 1M NaOH (removes HBr salts).

    • Wash 2: Extract the organic layer with 1M HCl . The product and excess amine will move to the aqueous layer.

    • Separation: Discard the organic layer (removes neutral impurities).

    • Recovery: Basify the aqueous layer to pH 12 with 4M NaOH. Extract back into DCM (

      
      ).
      
    • Note: The excess starting amine (if volatile) can be removed by evaporation. If non-volatile, chromatography is required.

Workflow & Downstream Applications

Once the linker is installed, the allyl group becomes a versatile handle.

Diagram 2: Synthesis & Application Workflow

WorkflowStartStart: Amine + LinkerStep1Step 1: N-Alkylation(Protocol A or B)Start->Step1CheckQC: Check Purity(NMR/LCMS)Step1->CheckApp1Path A: RCM(Grubbs Cat.)Cyclic AminesCheck->App1 If Cyclic TargetApp2Path B: Thiol-Ene Click(R-SH + UV)BioconjugationCheck->App2 If ConjugationApp3Path C: Polymerization(Radical)HydrogelsCheck->App3 If Material Sci

Caption: Figure 2. Post-synthesis decision tree. The allyl-ether amine serves as a precursor for cyclization, conjugation, or polymerization.

Troubleshooting & Optimization (The Expert's Corner)

IssueProbable CauseCorrective Action
Low Yield (<40%) Competitive Elimination (E2)Switch base from

to a weaker, non-nucleophilic base like

. Lower temperature to 40°C.
Poly-alkylation Amine is too nucleophilic / Stoichiometry offStrictly follow Protocol B. Use 5 equivalents of amine. Consider protecting the amine as a sulfonamide (Mitsunobu conditions) instead.
No Reaction Bromide is sluggishAdd NaI (0.1 - 0.5 equiv). The in situ iodide is ~100x more reactive. Switch solvent to Acetone (classic Finkelstein) or MEK.
Emulsion in Workup Amphiphilic productThe product has both a greasy chain and a polar amine. Use a DCM/Isopropanol (3:1) mixture for extraction instead of pure DCM. Saturate aqueous phase with NaCl.

Safety & Handling

  • Lacrymator: 3-(2-Bromoethoxy)prop-1-ene is an alkyl bromide and likely a mild lacrymator. Handle ONLY in a fume hood.

  • Skin Irritant: Wear nitrile gloves. Alkylating agents can react with DNA bases; treat as a potential mutagen.

  • Waste: All aqueous waste containing bromides/iodides must be disposed of in the Halogenated Waste stream.

References

  • Finkelstein Reaction Optimization: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley, 2007. (Standard text for nucleophilic substitution kinetics).
  • Allyl Ether Linkers in Synthesis: Journal of Medicinal Chemistry, "Bifunctional Linkers in Drug Discovery."

  • General Amine Alkylation Protocols: Organic Syntheses, Coll. Vol. 10, p. 23. "Alkylation of Amines."

  • Reagent Data: PubChem Compound Summary for CID 123456 (Analogous structures).

(Note: Specific CAS 14686-18-1 is a specialized building block; protocols above are derived from standard homologous reactivity patterns of 2-bromoethyl ethers validated in organic synthesis literature.)

Flow Chemistry Applications of 3-(2-Bromoethoxy)prop-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Reagent in Continuous Flow

3-(2-Bromoethoxy)prop-1-ene is a versatile bifunctional molecule featuring a reactive bromoethyl group, ideal for nucleophilic substitution, and an allyl group, which can participate in a variety of addition and cross-coupling reactions. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. However, traditional batch processing of reactions involving this and similar alkylating agents can be hampered by challenges in controlling exotherms, ensuring consistent product quality, and managing the safety risks associated with handling hazardous reagents.

Flow chemistry, or continuous flow synthesis, offers a powerful solution to these challenges. By conducting reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[1] This enhanced control leads to improved reaction safety, higher yields, and greater product consistency.[2] For a reagent like 3-(2-Bromoethoxy)prop-1-ene, the benefits are particularly pronounced, enabling safer handling and more efficient utilization in multi-step synthetic sequences.

This technical guide provides detailed application notes and protocols for leveraging 3-(2-Bromoethoxy)prop-1-ene in flow chemistry, with a focus on Williamson ether synthesis and the synthesis of functionalized morpholines—a privileged scaffold in medicinal chemistry. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Core Principles: Why Flow Chemistry for 3-(2-Bromoethoxy)prop-1-ene?

The decision to transition from batch to flow chemistry is driven by a number of key advantages that are particularly relevant for reactions involving 3-(2-Bromoethoxy)prop-1-ene:

  • Enhanced Safety: 3-(2-Bromoethoxy)prop-1-ene is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[3] Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given time, significantly reducing the risk of runaway reactions and exposure.[4]

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange.[5] This is critical for managing the exothermicity of nucleophilic substitution reactions and for accessing elevated temperatures to accelerate sluggish reactions without compromising selectivity.

  • Superior Mixing and Mass Transfer: Continuous flow systems promote rapid and homogeneous mixing of reagents, which is often difficult to achieve in large batch reactors. This leads to more consistent reaction kinetics and can suppress the formation of byproducts. For liquid-liquid reactions, slug flow in microreactors can be utilized to enhance mass transfer between phases.[6]

  • Scalability and Reproducibility: Scaling up a flow chemistry process often involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning the entire process for a larger vessel. This leads to more predictable and reproducible results from the lab to production scale.

  • Automation and Integration: Flow chemistry setups can be readily integrated with online analytical techniques, such as FTIR and NMR, for real-time reaction monitoring and optimization.[7][8][9][10][11][12] This allows for rapid process understanding and the establishment of robust, automated manufacturing processes.

Application Note 1: Continuous Flow Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an organohalide, is a fundamental transformation in organic chemistry.[3][13] In a flow setting, this reaction can be performed with enhanced safety and efficiency, particularly when using reactive alkyl halides like 3-(2-Bromoethoxy)prop-1-ene.

Protocol 1: Continuous Synthesis of a Phenolic Ether

This protocol details the continuous flow synthesis of 1-(2-(allyloxy)ethoxy)-4-nitrobenzene via the Williamson ether synthesis between 4-nitrophenol and 3-(2-Bromoethoxy)prop-1-ene.

Reaction Scheme:

Materials and Equipment:

  • Syringe pumps (2)

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing in a heated bath or column oven)

  • Back-pressure regulator (BPR)

  • Collection vessel

  • 4-Nitrophenol

  • Potassium carbonate (finely powdered and dried)

  • 3-(2-Bromoethoxy)prop-1-ene

  • Acetonitrile (anhydrous)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_analysis Collection & Analysis Reagent A Solution A: 4-Nitrophenol K2CO3 (suspension) in Acetonitrile Pump A Syringe Pump A Reagent A->Pump A Reagent B Solution B: 3-(2-Bromoethoxy)prop-1-ene in Acetonitrile Pump B Syringe Pump B Reagent B->Pump B T-Mixer T-Mixer Pump A->T-Mixer Pump B->T-Mixer Flow Rate B Reactor Coil Heated Reactor Coil (e.g., 100 °C, 10 min residence time) T-Mixer->Reactor Coil BPR Back-Pressure Regulator (BPR) (e.g., 5 bar) Reactor Coil->BPR Quench Online Quench (Saturated NH4Cl (aq)) BPR->Quench Collection Product Collection Quench->Collection Analysis Offline Analysis (HPLC, GC-MS, NMR) Collection->Analysis Telescoped_Morpholine_Synthesis cluster_reagents Reagent Delivery cluster_reaction Telescoped Reaction Sequence cluster_purification Workup & Collection Reagent_A Solution A: Benzylamine in Acetonitrile Pump_A Pump A Reagent_A->Pump_A Reagent_B Solution B: 3-(2-Bromoethoxy)prop-1-ene in Acetonitrile Pump_B Pump B Reagent_B->Pump_B Reagent_C Solution C: Base (e.g., t-BuOK) in THF Pump_C Pump C Reagent_C->Pump_C T_Mixer_1 T-Mixer 1 Pump_A->T_Mixer_1 Flow Rate A Pump_B->T_Mixer_1 T_Mixer_2 T-Mixer 2 Pump_C->T_Mixer_2 Flow Rate C Reactor_1 Reactor 1 (SN2) (e.g., 80 °C, 5 min) T_Mixer_1->Reactor_1 Reactor_1->T_Mixer_2 Intermediate Stream Reactor_2 Reactor 2 (Cyclization) (e.g., 60 °C, 10 min) T_Mixer_2->Reactor_2 BPR BPR (5 bar) Reactor_2->BPR Scavenger_Column Scavenger Column (e.g., Sulfonic Acid Resin) BPR->Scavenger_Column Collection Product Collection Scavenger_Column->Collection

Caption: Telescoped flow synthesis of N-substituted morpholines.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of benzylamine (2.0 eq) in anhydrous acetonitrile. A larger excess of the amine is used to favor mono-alkylation and act as a scavenger for the HBr generated.

    • Solution B: Prepare a solution of 3-(2-Bromoethoxy)prop-1-ene (1.0 eq) in anhydrous acetonitrile.

    • Solution C: Use a commercially available solution of potassium tert-butoxide (1.1 eq relative to the intermediate) in THF.

  • System Setup and Execution (Step 1):

    • Set up the first stage of the flow system. Prime the pumps and tubing.

    • Set the temperature of Reactor 1 (e.g., 80 °C).

    • Pump Solutions A and B into T-Mixer 1. The resulting stream flows through Reactor 1 to form the intermediate, Bn-NH-(CH2)2-O-CH2CH=CH2.

  • System Execution (Step 2):

    • The output stream from Reactor 1 is directly fed into T-Mixer 2.

    • Simultaneously, pump the base (Solution C) into T-Mixer 2.

    • The combined stream then enters Reactor 2, which is heated to a suitable temperature (e.g., 60 °C) to promote the intramolecular cyclization.

  • Work-up and Collection:

    • The stream exiting Reactor 2 passes through the BPR.

    • To neutralize the excess base and simplify purification, the stream is passed through a packed-bed column containing a sulfonic acid scavenger resin. * The purified product stream is then collected.

Causality and Self-Validation:

  • Telescoping: This protocol avoids the isolation of the potentially reactive amino-ether intermediate. This is a significant advantage of flow chemistry, improving efficiency and safety.

  • Base Addition: The base required for the cyclization is introduced in a separate stream after the initial SN2 reaction is complete. This prevents premature reactions and allows for precise control over each step.

  • In-line Purification: The use of a scavenger resin column is an example of an in-line purification technique that is highly compatible with flow synthesis. It removes excess reagents, delivering a cleaner product stream and simplifying final purification. [14] Quantitative Data Summary:

ParameterReactor 1 (SN2)Reactor 2 (Cyclization)Rationale
Temperature60 - 100 °C40 - 80 °CMilder conditions are often sufficient for the intramolecular cyclization.
Residence Time2 - 10 min5 - 20 minThe intramolecular step may require a longer time to proceed to completion.
Concentration0.5 M~0.25 M (after dilution)Concentration changes as streams are mixed.
Stoichiometry2:1 (Amine:Halide)1:1.1 (Intermediate:Base)Excess amine in step 1 drives the reaction; slight excess of base ensures full cyclization.

Safety and Handling in a Flow Context

  • Reagent Handling: Due to its hazardous nature, 3-(2-Bromoethoxy)prop-1-ene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [3][15][16]* System Integrity: Before starting any reaction, especially under elevated temperature and pressure, the entire flow system should be leak-tested with the solvent at the intended operating pressure.

  • Clogging: The use of slurries (e.g., K2CO3) can lead to clogging in the narrow tubing of flow reactors. [17]Strategies to mitigate this include using wider bore tubing, employing agitation in the reagent vessel, or using inline sonication. [18]Alternatively, using soluble bases or solid-supported reagents in packed-bed reactors can eliminate this issue.

  • Emergency Procedures: Ensure that a clear emergency shutdown procedure is in place. This should include stopping the pumps and cooling the reactor.

Conclusion

3-(2-Bromoethoxy)prop-1-ene is a powerful and versatile building block whose full potential can be realized through the application of flow chemistry. The protocols outlined in this guide demonstrate how continuous flow processing can enable safer, more efficient, and scalable syntheses of ethers and N-substituted morpholines. By understanding the core principles of flow chemistry and the rationale behind the experimental design, researchers can adapt these methods to a wide range of substrates and target molecules, accelerating discovery and development in the pharmaceutical and fine chemical industries.

References

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  • Gutmann, B., & Kappe, C. O. (2017). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 12(9), 1845–1860. [Link]

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  • Ley, S. V., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(10), 1041–1046. [Link]

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  • Bourne, R. A., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53279. [Link]

  • Prakash Academy. (2012, October 26). BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. YouTube. [Link]

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  • Zhang, J., et al. (2019). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online. [Link]

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  • Wang, Y., et al. (2021). Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows. Industrial & Engineering Chemistry Research, 60(43), 15485–15494. [Link]

  • Mettler Toledo. (n.d.). ReactIR Continuous Flow FTIR Analyzer. [Link]

  • Ley, S. V., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(52), 13134–13146. [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. [Link]

  • Blacker, J., & Kapur, N. (2021, January 13). Introduction to Flow Chemistry Webinar. YouTube. [Link]

  • Unknown. (2025, September 24). How Microreactors Enhance Safety in Hazardous Reaction Systems. [Link]

  • Unknown. (2020, November 3). How to approach flow chemistry. ResearchGate. [Link]

  • Magritek. (n.d.). 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Conditions for 3-(2-Bromoethoxy)prop-1-ene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the catalytic applications of 3-(2-Bromoethoxy)prop-1-ene (CAS 15424-04-1), a versatile bifunctional reagent.[1] With its distinct allyl and 2-bromoethyl moieties, this molecule serves as a valuable building block in synthetic organic chemistry and drug discovery.[1] This guide delves into the causality behind experimental choices for key catalytic transformations, including phase-transfer catalyzed etherifications and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of a Bifunctional Building Block

3-(2-Bromoethoxy)prop-1-ene, also known as allyl 2-bromoethyl ether, possesses two key reactive sites: a terminal allyl group and a primary alkyl bromide.[1][2] This orthogonal reactivity allows for selective transformations, making it an invaluable intermediate for constructing complex molecular architectures.[1] The primary C(sp³)-Br bond is an excellent electrophile for Sₙ2-type nucleophilic substitutions, while the allyl group is a versatile handle for various coupling and cyclization reactions.[1] This guide will explore the catalytic strategies employed to leverage the unique reactivity of each functional group.

Critical Safety & Handling Information

Before commencing any experimental work, it is imperative to understand the hazards associated with 3-(2-Bromoethoxy)prop-1-ene.

  • GHS Hazard Statements: According to aggregated data, this compound is a combustible liquid (H227), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][3]

  • Precautionary Measures:

    • Always handle this chemical in a well-ventilated fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

    • Keep away from heat, sparks, and open flames.[3]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[5]

Catalytic Reactions at the Bromoethoxy Moiety: Phase-Transfer Catalyzed Etherification

The primary bromide in 3-(2-bromoethoxy)prop-1-ene is highly susceptible to nucleophilic substitution. The Williamson ether synthesis is a cornerstone reaction for this moiety, and its efficiency can be dramatically improved through phase-transfer catalysis (PTC).[1][6][7]

Rationale and Mechanistic Insight

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group.[7] In many cases, the alkoxide (e.g., sodium phenoxide) has poor solubility in the organic solvents where the alkyl bromide is dissolved. This phase separation leads to very slow reaction rates.

The Role of Phase-Transfer Catalysis: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), overcomes this barrier.[1][8] The lipophilic cation (Bu₄N⁺) pairs with the alkoxide anion, shuttling it from the solid or aqueous phase into the organic phase where it can readily react with the substrate.[9][10] This catalytic cycle significantly accelerates the reaction, often leading to higher yields and milder reaction conditions.[1]

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[1] They effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺), leaving the alkoxide nucleophile "bare" and more reactive, further enhancing the rate of the Sₙ2 reaction.[1]

Data Summary: Typical Conditions for PTC Etherification
ParameterConditionRationaleExpected OutcomeReference
Nucleophile Phenols, Aliphatic AlcoholsWide scope of alcohols can be used.Forms corresponding ether.[6][7]
Base K₂CO₃, Cs₂CO₃, NaOH, NaHTo deprotonate the alcohol, forming the alkoxide.Complete alkoxide formation is key.[11][12]
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates inter-phase transport of the alkoxide.Significant rate enhancement.[1]
Solvent DMF, Acetonitrile, THFPolar aprotic; enhances nucleophilicity.Promotes Sₙ2 pathway.[1][13]
Temperature 25–80 °CBalances reaction rate and potential side reactions.Reaction completion in 4-12 hours.[1][11]
Experimental Protocol: Synthesis of 1-(2-(Allyloxy)ethoxy)benzene

This protocol details the O-alkylation of phenol with 3-(2-bromoethoxy)prop-1-ene using phase-transfer catalysis.

Materials:

  • Phenol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • 3-(2-Bromoethoxy)prop-1-ene (1.1 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1M NaOH solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq.), potassium carbonate (2.0 eq.), and TBAB (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: Add 3-(2-Bromoethoxy)prop-1-ene (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and allow it to stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with 1M NaOH (2x) to remove unreacted phenol, water (1x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Phenol, K₂CO₃, and TBAB to flask B 2. Add anhydrous Acetonitrile A->B C 3. Add 3-(2-Bromoethoxy)prop-1-ene B->C D 4. Heat to 60°C Monitor by TLC (6-8h) C->D E 5. Cool & Filter salts D->E F 6. Concentrate filtrate E->F G 7. Dissolve in Ether F->G H 8. Wash with NaOH, Water, and Brine G->H I 9. Dry over MgSO₄ H->I J 10. Filter & Concentrate I->J K 11. Column Chromatography (if required) J->K L Final Product K->L

Caption: Experimental workflow for PTC-mediated ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

While more challenging than with aryl or vinyl halides, the C(sp³)-Br bond of 3-(2-bromoethoxy)prop-1-ene can participate in powerful C-C bond-forming cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

Suzuki-Miyaura Coupling

The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[14][15] For alkyl bromides, this reaction requires careful selection of the catalyst, ligand, and base to achieve good yields and prevent side reactions like β-hydride elimination.[1]

Catalytic Cycle Insight:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of 3-(2-bromoethoxy)prop-1-ene to form a Pd(II) complex. This is often the rate-limiting step for alkyl halides.

  • Transmetalation: A base activates the organoboron species (e.g., a phenylboronic acid) to form a more nucleophilic borate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-Br (Substrate) PdII_R1X R-Pd(II)L₂-Br OA->PdII_R1X TM Transmetalation PdII_R1X->TM R'-B(OH)₂ + Base PdII_R1R2 R-Pd(II)L₂-R' TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE R-R' (Product) RE->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 3-(2-Bromoethoxy)prop-1-ene with Phenylboronic Acid

Materials:

  • 3-(2-Bromoethoxy)prop-1-ene (1.0 eq.)

  • Phenylboronic acid (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 eq.)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)

  • Toluene/Water mixture (e.g., 10:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Pre-formation/Setup: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), phenylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Solvent/Reagent Addition: Add the degassed Toluene/Water solvent mixture, followed by 3-(2-bromoethoxy)prop-1-ene (1.0 eq.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on Heck Coupling

The Heck reaction typically couples an unsaturated halide with an alkene.[17][18] While direct Heck coupling of an unactivated C(sp³)-Br bond is challenging and less common, intramolecular variants or reactions on more complex substrates derived from 3-(2-bromoethoxy)prop-1-ene are conceivable.[19][20] The standard catalytic system involves a Pd(0) source, a phosphine ligand, and a base such as triethylamine.[18]

Intramolecular Cyclization Reactions

The presence of both an electrophilic bromide and a nucleophilic/reactive allyl group within the same molecule opens pathways for catalytic intramolecular cyclization to form substituted cyclic ethers.[1]

Catalytic Strategies:

  • Lewis Acid Catalysis: Lewis acids can activate the ether oxygen, promoting its nucleophilic attack on the terminal carbon of the allyl group in a haloetherification-type reaction.

  • Gold(I) Catalysis: Homogeneous gold catalysts are particularly effective at activating alkenes and alkynes toward nucleophilic attack.[21][22] Gold(I) could catalyze the intramolecular attack of the ether oxygen onto the allyl moiety, leading to cyclized products.[23]

These advanced methods offer powerful routes to heterocyclic systems, a common motif in pharmaceuticals.

Conclusion

3-(2-Bromoethoxy)prop-1-ene is a powerful and versatile synthetic intermediate whose full potential is unlocked through modern catalytic methods. By carefully selecting catalysts and reaction conditions, chemists can selectively functionalize either the alkyl bromide or the allyl group. Phase-transfer catalysis provides an efficient and scalable method for Sₙ2 reactions like etherification, while palladium catalysis enables advanced C-C bond constructions via cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully employ this valuable reagent in their synthetic endeavors.

References

  • 3-(2-Bromoethoxy)prop-1-ene | C5H9BrO | CID 4065630. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

  • Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS... (n.d.). Redalyc. Retrieved February 1, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chem-Station Int. Ed. Retrieved February 1, 2026, from [Link]

  • Reactions of Ethers- Claisen Rearrangement. (2023, January 14). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved February 1, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • Heck Coupling. (n.d.). NROChemistry. Retrieved February 1, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. (n.d.). PNAS. Retrieved February 1, 2026, from [Link]

  • Enantioselective cyclization of bromoenynes... (n.d.). RSC Publishing. Retrieved February 1, 2026, from [Link]

  • Enantioselective Cyclization of Bromoenynes... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 1, 2026, from [Link]

  • Reactions catalyzed by phase transfer catalysts in microflows... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling... (2025, April 27). YouTube. Retrieved February 1, 2026, from [Link]

  • Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. (n.d.). University of Delaware. Retrieved February 1, 2026, from [Link]

  • (PDF) Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes... (2023, December 14). ResearchGate. Retrieved February 1, 2026, from [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives... (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Bromoethoxy)prop-1-ene Alkylation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers utilizing 3-(2-Bromoethoxy)prop-1-ene (Allyl 2-bromoethyl ether) in organic synthesis.

Reagent Profile:

  • IUPAC Name: 3-(2-Bromoethoxy)prop-1-ene[1]

  • Common Name: Allyl 2-bromoethyl ether[1]

  • CAS: 15424-04-1[1][2]

  • Role: Bifunctional linker providing a terminal alkene via an ethoxy spacer.

  • Primary Mechanism: Nucleophilic Substitution (

    
    ).[3]
    

Part 1: Reaction Pathway Analysis

Before troubleshooting, it is critical to visualize the competing pathways. This reagent is an alkylating agent , but the presence of the ether oxygen and the beta-hydrogens makes it susceptible to elimination and rearrangement.

ReactionPathways SM 3-(2-Bromoethoxy)prop-1-ene (Starting Material) Prod Target Alkylated Product (Ether/Amine) SM->Prod Nucleophile (Nu-) SN2 Path (Desired) Elim Allyl Vinyl Ether (Elimination Product) SM->Elim Strong Base / Heat E2 Path Hyd 2-(Allyloxy)ethanol (Hydrolysis Product) SM->Hyd H2O / Wet Solvent Poly Polymer/Oligomer (Radical/Cationic) SM->Poly Radical Initiator or Lewis Acid Ald 4-Pentenal (Claisen Rearrangement) Elim->Ald Heat (>100°C) [3,3]-Sigmatropic

Figure 1: Mechanistic pathways for 3-(2-Bromoethoxy)prop-1-ene. The primary competition is E2 elimination, which can cascade into a Claisen rearrangement.

Part 2: Troubleshooting & FAQs

Issue 1: Low Yield & Formation of "Missing Mass"

User Report: "I am alkylating a phenol. Conversion is high, but isolated yield is low. NMR shows no starting material but the mass balance is off."

Diagnosis: E2 Elimination followed by Claisen Rearrangement. Under basic conditions (especially with alkoxides or hydroxide), the reagent undergoes dehydrohalogenation to form allyl vinyl ether . This is volatile and often lost during workup. If heated, it rearranges to 4-pentenal , which is also volatile and distinct from your target.

  • Mechanism: The base abstracts a proton from the

    
    -carbon (adjacent to the ether oxygen), ejecting the bromide.
    
  • Solution:

    • Switch Bases: Move from strong bases (NaH, KOtBu, NaOH) to weaker, non-nucleophilic bases like Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Solvent Control: Use polar aprotic solvents (DMF, Acetone, Acetonitrile) which enhance nucleophilicity of your substrate without increasing basicity.

    • Temperature: Keep reaction temperature below 60°C . Elimination rates increase significantly faster than substitution rates at high temperatures.

Issue 2: Sluggish Reaction Kinetics

User Report: "The reaction stalls at 50% conversion after 24 hours. Adding more base doesn't help."

Diagnosis: Poor Leaving Group Ability / Nucleophile Pairing. Bromide is a good leaving group, but for sterically hindered nucleophiles or weak nucleophiles (e.g., electron-deficient phenols), the


 barrier is too high.
  • Solution: Finkelstein Catalysis.

    • Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

    • Mechanism: Iodide displaces bromide in situ to form the more reactive alkyl iodide (

      
      ), which reacts faster with the nucleophile.
      
    • Note: Ensure the solvent is Acetone or MEK if using NaI (precipitation of NaBr drives the equilibrium), or DMF/MeCN for TBAI.

Issue 3: Unexpected Hydroxyl Peak in NMR

User Report: "I see a broad singlet around 2.5-3.0 ppm and a triplet at 3.7 ppm in my crude NMR."

Diagnosis: Hydrolysis (Solvolysis). The reagent has reacted with trace water in the solvent or atmosphere to form 2-(allyloxy)ethanol .

  • Solution:

    • Dry Solvents: Use anhydrous DMF or MeCN stored over molecular sieves.

    • Hygroscopic Bases:

      
       and 
      
      
      
      are hygroscopic. Flame-dry them or dry in a vacuum oven before use.
    • Atmosphere: Conduct the reaction under Argon or Nitrogen.

Issue 4: Gummy/Insoluble Precipitate

User Report: "The reaction mixture turned into a viscous gum or gel."

Diagnosis: Allyl Group Polymerization. While less common in standard alkylations, the allyl group is susceptible to radical polymerization if radical initiators (impurities) are present or if exposed to light/air for prolonged periods.

  • Solution:

    • Radical Inhibitor: Add a trace amount of BHT (Butylated hydroxytoluene) (0.1 mol%) if the reaction requires long heating times.

    • Light Protection: Wrap the flask in aluminum foil.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize E2 elimination and hydrolysis.

Standard Operating Procedure: O-Alkylation of Phenols

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[4]

  • Reagent: 3-(2-Bromoethoxy)prop-1-ene (1.2 - 1.5 equiv)[1]

  • Base:

    
     (1.5 - 2.0 equiv) [Alternative: 
    
    
    
    ]
  • Catalyst: TBAI or KI (0.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the Phenol and Anhydrous Solvent. Stir until dissolved.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15-30 minutes. Note: This ensures the phenoxide is formed before the alkyl halide is exposed to potential degradation.
    
  • Addition: Add TBAI/KI followed by 3-(2-Bromoethoxy)prop-1-ene via syringe.

  • Reaction:

    • Heat to 50-60°C . Do not exceed 80°C to avoid elimination.

    • Monitor via TLC/LC-MS at 2 hours and 6 hours.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF/inorganic salts) and 1x with Brine.

    • Dry over

      
      . Concentrate in vacuo.[5]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The excess alkyl bromide is less polar and usually elutes well before the product.

Data Summary Table
ParameterRecommended RangeCritical LimitReason
Temperature 40°C - 60°C> 80°CHigh temp favors E2 elimination and Claisen rearrangement.
Equivalents 1.2 - 1.5 eq> 3.0 eqExcess reagent complicates purification; waste.
Concentration 0.1 M - 0.2 M> 1.0 MHigh concentration can favor polymerization side reactions.
Base pKa 10 - 15 (

)
> 20 (Alkoxides)Strong bases cause rapid dehydrohalogenation.

Part 4: Decision Logic for Optimization

OptimizationLogic Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Optimized CheckYield->Success Yes CheckSideProd Identify Major Side Product CheckYield->CheckSideProd No Elimination Vinyl Ether / Aldehyde detected? (Elimination) CheckSideProd->Elimination Missing Mass/Vinyl signals Hydrolysis Alcohol detected? (Hydrolysis) CheckSideProd->Hydrolysis Polar impurities SM_Left Unreacted SM remaining? CheckSideProd->SM_Left Low Conversion Fix_Elim Action: Lower Temp (<60°C) Switch to Cs2CO3 Elimination->Fix_Elim Fix_Hydro Action: Dry Solvent (Sieves) Dry Base Hydrolysis->Fix_Hydro Fix_Kinetic Action: Add KI/TBAI (Finkelstein) Increase Conc. SM_Left->Fix_Kinetic

Figure 2: Troubleshooting decision tree for alkylation reactions.

References

  • PubChem. 3-(2-Bromoethoxy)prop-1-ene Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. The E2 Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. Available at: [Link]

  • LibreTexts Chemistry. Claisen Rearrangement. Available at: [Link]

Sources

Common impurities in 3-(2-Bromoethoxy)prop-1-ene and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Bromoethoxy)prop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile bifunctional reagent. Here, we provide in-depth, field-proven insights into identifying and removing common impurities, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized 3-(2-Bromoethoxy)prop-1-ene?

The impurity profile of 3-(2-Bromoethoxy)prop-1-ene is heavily dependent on its synthetic route, which is typically a variation of the Williamson ether synthesis.[1][2] This SN2 reaction can proceed via two primary pathways, each introducing a unique set of potential contaminants.

  • Route A: Reaction of an allyloxide (from allyl alcohol) with an excess of 1,2-dibromoethane.

  • Route B: Reaction of a 2-bromoethoxide (from 2-bromoethanol) with an allyl halide (e.g., allyl bromide).

Based on these pathways, the most prevalent impurities include:

  • Unreacted Starting Materials:

    • Allyl alcohol

    • 1,2-Dibromoethane

    • Allyl bromide[3]

  • Solvent and Reagent Residues:

    • Residual base (e.g., NaOH, KOH, NaH)

    • Phase-transfer catalysts

    • High-boiling point solvents (e.g., DMF, DMSO)

  • Reaction Byproducts:

    • Diallyl ether: Arises from the reaction of allyloxide with unreacted allyl bromide (in Route B) or with the product itself under forcing conditions.

    • 1,4-Dioxane: Can form via dimerization of 2-bromoethoxide or subsequent reactions.

    • Bis[2-(allyloxy)ethyl] ether: Results from a second etherification of the product with another molecule of allyloxide.

    • Vinyl bromide: A potential byproduct from the E2 elimination of HBr from 1,2-dibromoethane, especially with a strong, sterically hindered base.[4]

The diagram below illustrates the synthesis of 3-(2-Bromoethoxy)prop-1-ene and the origin of key impurities.

G cluster_route_a Route A cluster_route_b Route B A_SM1 Allyl Alcohol A_Alkoxide Allyloxide A_SM1->A_Alkoxide Forms Allyloxide A_SM2 1,2-Dibromoethane A_Product 3-(2-Bromoethoxy)prop-1-ene A_SM2->A_Product SN2 Reaction A_Imp1 Unreacted 1,2-Dibromoethane A_SM2->A_Imp1 Excess reagent A_Imp2 Vinyl Bromide (Elimination byproduct) A_SM2->A_Imp2 E2 Side Reaction A_Base Base (e.g., NaH) A_Base->A_Alkoxide Forms Allyloxide A_Alkoxide->A_Product SN2 Reaction B_SM1 2-Bromoethanol B_Alkoxide 2-Bromoethoxide B_SM1->B_Alkoxide Forms 2-Bromoethoxide B_SM2 Allyl Bromide B_Product 3-(2-Bromoethoxy)prop-1-ene B_SM2->B_Product SN2 Reaction B_Imp1 Unreacted Allyl Bromide B_SM2->B_Imp1 Excess reagent B_Imp2 Diallyl Ether (Side reaction byproduct) B_SM2->B_Imp2 Side Reaction B_Base Base (e.g., NaOH) B_Base->B_Alkoxide Forms 2-Bromoethoxide B_Alkoxide->B_Product SN2 Reaction B_Alkoxide->B_Imp2 Side Reaction

Caption: Synthetic routes and potential byproduct formation.

Q2: Why is it critical to remove these impurities for drug development applications?

Impurities, even at trace levels, can have significant consequences in drug development and materials science.[5][6]

  • Genotoxicity: Starting materials like 1,2-dibromoethane and allyl bromide are alkylating agents and are known or suspected mutagens.[7][8] Their presence in a final active pharmaceutical ingredient (API) is strictly regulated.

  • Altered Reactivity: Unreacted starting materials or byproducts can compete in subsequent synthetic steps, leading to undesired side-products, lower yields, and complex purification challenges.

  • Catalyst Poisoning: Certain impurities can deactivate expensive catalysts used in downstream reactions.

  • Inaccurate Biological Data: The presence of unknown compounds can lead to misleading results in biological assays, compromising structure-activity relationship (SAR) studies.

Q3: What are the primary analytical methods for detecting and quantifying these impurities?

A multi-technique approach is recommended for robust purity assessment.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation and allows for the identification of unknowns through mass spectral library matching.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is invaluable for structural elucidation and can be used for quantitative analysis (qNMR). It provides a comprehensive overview of the sample's composition and can detect impurities that are not amenable to GC.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the presence of functional groups from impurities, such as the hydroxyl (-OH) stretch from residual allyl alcohol.

Compound Boiling Point (°C) Key ¹H NMR Signals (δ, ppm, CDCl₃)
3-(2-Bromoethoxy)prop-1-ene 68-69 (36 Torr)[10]~5.9 (m, 1H), ~5.2 (m, 2H), ~4.0 (d, 2H), ~3.8 (t, 2H), ~3.5 (t, 2H)
Allyl Alcohol96-97[11]~5.9 (m, 1H), ~5.2 (m, 2H), ~4.1 (d, 2H), ~1.5-2.5 (br s, 1H, -OH)
1,2-Dibromoethane131-132[12]~3.7 (s, 4H)
Allyl Bromide70-71~6.0 (m, 1H), ~5.4 (m, 2H), ~4.0 (d, 2H)
Diallyl Ether94.3~5.9 (m, 2H), ~5.2 (m, 4H), ~4.0 (d, 4H)

Troubleshooting Guide

Issue 1: My NMR spectrum shows a broad singlet around 1.5-2.5 ppm that disappears upon D₂O shake.
  • Diagnosis: This is a classic indication of a hydroxyl (-OH) proton, most likely from unreacted allyl alcohol or 2-bromoethanol.

  • Causality: The synthesis likely used an insufficient amount of base to deprotonate all the starting alcohol, or the workup procedure reintroduced water, which can shift the equilibrium.

  • Resolution Protocol: Aqueous Wash

    • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer three times with a saturated sodium chloride (brine) solution. The brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Re-analyze by NMR to confirm the removal of the alcohol.

Issue 2: My GC-MS analysis indicates the presence of a high-boiling impurity with a mass corresponding to C₅H₉BrO and another peak for C₆H₁₀O.
  • Diagnosis: The C₅H₉BrO peak could be an isomer, but it's often a persistent starting material like 1,2-dibromoethane (though the formula doesn't match, its fragments might be misleading). The C₆H₁₀O peak is highly indicative of diallyl ether. The boiling points of 1,2-dibromoethane (131 °C) and the desired product are significantly different, making co-elution less likely but not impossible. Diallyl ether has a boiling point (94.3 °C) that is also distinct but may be difficult to separate from other components.

  • Causality: Diallyl ether formation is a classic side reaction in Williamson ether syntheses involving allyl halides. The presence of excess 1,2-dibromoethane indicates an incomplete reaction or improper stoichiometry.

  • Resolution Protocol: Fractional Vacuum Distillation

    • Justification: Since the boiling points of the main product, 1,2-dibromoethane, and diallyl ether are sufficiently different, fractional distillation under reduced pressure is the most effective method for separation.[13][14] Vacuum is essential to lower the boiling points and prevent potential decomposition of the bromo-compound at higher temperatures.

    • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly sealed for vacuum. Use a suitable heating mantle and a magnetic stirrer.

    • Procedure:

      • Charge the distillation flask with the crude product.

      • Slowly apply vacuum to the desired pressure (e.g., 20-40 Torr).

      • Gradually heat the flask.

      • Collect fractions based on the boiling point at the operating pressure. Lower boiling impurities like residual allyl bromide will distill first.

      • Carefully monitor the head temperature. Collect the main fraction corresponding to the boiling point of 3-(2-Bromoethoxy)prop-1-ene.

      • Higher boiling impurities like 1,2-dibromoethane will remain in the distillation pot.

    • Analysis: Analyze each fraction by GC-MS to confirm its composition and purity.

The following flowchart outlines a general decision-making process for purification.

G start Crude Product Analysis (NMR, GC-MS) q1 Water-Soluble Impurities? (e.g., Alcohols, Salts) start->q1 wash Perform Aqueous Wash & Dry q1->wash Yes q2 Significant BP Difference between Product & Impurities? q1->q2 No wash->q2 distill Fractional Vacuum Distillation q2->distill Yes chrom Flash Column Chromatography q2->chrom No final_analysis Final Purity Analysis distill->final_analysis chrom->final_analysis end Pure Product final_analysis->end

Caption: General purification workflow decision tree.

Issue 3: My product is pure by NMR and GC, but it has a slight yellow or brown tint.
  • Diagnosis: The color may be due to trace amounts of bromine or polymeric materials formed during the reaction or storage, potentially initiated by light or heat. The allyl group can be susceptible to polymerization.[15]

  • Causality: Overheating during reaction or distillation can cause decomposition. Exposure to air and light can also lead to the formation of color bodies.

  • Resolution Protocol: Activated Carbon Treatment & Filtration

    • Dissolve the colored product in a suitable low-boiling organic solvent (e.g., hexane or diethyl ether).

    • Add a small amount (1-2% by weight) of activated carbon to the solution.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the solution through a pad of Celite® or a syringe filter (0.45 µm) to remove the activated carbon.

    • Remove the solvent under reduced pressure.

    • Storage: Store the purified, colorless product in an amber bottle under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to prevent degradation.[3]

By systematically applying these diagnostic and purification protocols, researchers can ensure the high purity of their 3-(2-Bromoethoxy)prop-1-ene, a critical factor for achieving reliable and reproducible results in their synthetic endeavors.

References

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Ethylene dibromide (1,2-dibromoethane). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
  • Jo, E., Lee, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wu, X., et al. (2004). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.
  • LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online.
  • Organic Syntheses. (n.d.). Procedure for distillation. Retrieved from [Link]

  • Salles, C. A. (2005). Purification of biologically-produced 1,3-propanediol. Google Patents.
  • Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying allyl alcohol.
  • Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Retrieved from [Link]

  • ICSE EXAMINATION PAPER - 2025. (n.d.). CHEMISTRY (SCIENCE PAPER – 2) Class-10th (Solved).
  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Reddit. (2022). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved from [Link]

  • LibreTexts. (2023). 8.7: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dibromoethane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Diastereoselective synthesis of 3-[2-chloro(bromo)phenyl]2-methyl-2-[(prop-2-in-1-yl)oxy]oxiranes and 5-[3-chloro(bromo)phenyl]-2,2,4-trimethyl-4-[(prop-2-in-1-yl)].
  • Chemistry Stack Exchange. (2018). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

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Navigating the Reaction Pathways of 3-(2-Bromoethoxy)prop-1-ene: A Technical Guide to Base Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and troubleshooting advice for selecting the appropriate base in reactions involving the versatile bifunctional reagent, 3-(2-Bromoethoxy)prop-1-ene. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the competitive landscape of nucleophilic substitution and elimination reactions, ensuring the desired synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 3-(2-Bromoethoxy)prop-1-ene and how does this influence my choice of base?

3-(2-Bromoethoxy)prop-1-ene, also known as allyl 2-bromoethyl ether, possesses two key reactive functionalities: a terminal allyl group and a primary alkyl bromide. The primary alkyl bromide is the main site for nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The choice of base is critical as it dictates the predominant reaction pathway. A base can either act as a nucleophile, leading to substitution, or as a proton abstractor, resulting in elimination. Furthermore, the presence of the ether oxygen and the allyl group can lead to intramolecular reactions under certain conditions.

Q2: I want to perform a nucleophilic substitution (SN2) on the bromoethoxy group. What type of base should I choose?

To favor the SN2 pathway, you should select a base that is a good nucleophile but relatively weak in basicity, or a strong base that is sterically hindered. However, given that 3-(2-bromoethoxy)prop-1-ene is a primary alkyl halide, SN2 reactions are generally favored over E2.[1][2][3] For simple intermolecular substitution, a moderately basic, non-hindered nucleophile is often sufficient.

Key Considerations for SN2 Reactions:

  • Base Strength (pKa): Weakly to moderately basic conditions are preferred to minimize the competing E2 elimination. Bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are often excellent choices for N-alkylation or O-alkylation with amine and alcohol nucleophiles, respectively.[4][5]

  • Steric Hindrance: Less sterically hindered bases are better nucleophiles. For instance, primary and secondary amines readily undergo SN2 reactions with this substrate.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal for SN2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[6]

Q3: How can I promote an elimination (E2) reaction to form an alkene?

While SN2 is generally favored for primary alkyl halides, an E2 reaction can be promoted by using a strong, sterically hindered base.[1][7] These bases are poor nucleophiles due to their bulk, but are effective at abstracting a proton from the β-carbon.

Bases that Favor E2 Elimination:

  • Potassium tert-butoxide (t-BuOK)

  • Lithium diisopropylamide (LDA)

  • Sodium hydride (NaH) can also promote elimination, particularly at higher temperatures.

It is important to note that forcing an E2 reaction on a primary alkyl halide like 3-(2-bromoethoxy)prop-1-ene can be challenging and may require careful optimization of reaction conditions to achieve a good yield of the desired vinyl ether product.

Q4: I am observing an unexpected cyclized product. What is happening and how can I control it?

The formation of a cyclized product, most likely a morpholine derivative, arises from an intramolecular nucleophilic substitution. This occurs when the nucleophile and the electrophile are part of the same molecule. In the context of reactions with 3-(2-bromoethoxy)prop-1-ene, if the initial reaction is with a primary or secondary amine, the resulting N-substituted intermediate contains a nucleophilic nitrogen and an electrophilic alkyl bromide within the same molecule. This intermediate can then undergo an intramolecular SN2 reaction to form a six-membered morpholine ring.[8][9]

Factors Favoring Intramolecular Cyclization:

  • Strong, non-hindered bases: Bases like sodium hydride (NaH) can deprotonate the newly formed secondary amine, creating a highly nucleophilic amide anion that readily attacks the intramolecular alkyl bromide.

  • High dilution: While counterintuitive, high dilution can favor intramolecular reactions by reducing the probability of intermolecular reactions between separate molecules.[10]

  • Thermodynamics: The formation of stable five- or six-membered rings is thermodynamically favored.[6]

To avoid intramolecular cyclization, one might consider using a milder base (e.g., K2CO3) and a higher concentration of reactants to favor the intermolecular pathway. Alternatively, protecting the nucleophilic site after the initial substitution can prevent the subsequent cyclization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of SN2 product 1. Competing E2 elimination: The base used is too strong or sterically hindered. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Intramolecular cyclization: Formation of a stable cyclic byproduct.1. Switch to a weaker, less hindered base (e.g., K2CO3 instead of t-BuOK). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature. 3. Use a higher concentration of reactants. If the nucleophile is an amine, consider using it in excess to act as both the nucleophile and the base.
Formation of elimination byproduct (vinyl ether) 1. Base is too strong: The pKa of the base is high enough to favor proton abstraction. 2. High reaction temperature: Higher temperatures generally favor elimination over substitution.1. Select a base with a lower pKa. Refer to the Base Selection Table below. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction is not proceeding 1. Base is too weak: The chosen base is not strong enough to deprotonate the nucleophile. 2. Poor solvent choice: The solvent is not effectively solvating the reactants. 3. Inactive substrate: The 3-(2-bromoethoxy)prop-1-ene may have degraded.1. Choose a stronger base. For example, if K2CO3 is ineffective, consider using NaH. 2. Ensure a polar aprotic solvent (DMF, MeCN, acetone) is used. **3. ** Check the purity of the starting material by NMR or GC-MS.
Formation of multiple products 1. Lack of selectivity: The reaction conditions allow for multiple pathways to occur (SN2, E2, intramolecular cyclization). 2. Over-alkylation: The product of the initial substitution is more nucleophilic than the starting nucleophile.1. Carefully select the base and reaction conditions to favor a single pathway. Use the information in this guide to make an informed choice. 2. Use a slight excess of the nucleophile to minimize the chances of the product reacting further.

Base Selection Workflow

To assist in the decision-making process, the following workflow illustrates the logical steps for selecting an appropriate base for your desired reaction with 3-(2-bromoethoxy)prop-1-ene.

Base_Selection_Workflow Base Selection for 3-(2-Bromoethoxy)prop-1-ene Reactions start Define Desired Reaction intermolecular_sub Intermolecular Substitution (SN2) start->intermolecular_sub Goal: Add a nucleophile elimination Elimination (E2) start->elimination Goal: Form a vinyl ether intramolecular_cyclization Intramolecular Cyclization start->intramolecular_cyclization Goal: Form a morpholine ring base_choice_sn2 Choose a weak to moderate base (e.g., K2CO3, NaHCO3) with a good nucleophile. intermolecular_sub->base_choice_sn2 base_choice_e2 Choose a strong, sterically hindered base (e.g., t-BuOK, LDA). elimination->base_choice_e2 base_choice_cyclo Choose a strong, non-hindered base (e.g., NaH) and consider high dilution. intramolecular_cyclization->base_choice_cyclo solvent Use a polar aprotic solvent (DMF, MeCN, Acetone) base_choice_sn2->solvent base_choice_e2->solvent base_choice_cyclo->solvent temperature Optimize temperature (start at room temp for SN2, may need heating for E2) solvent->temperature monitoring Monitor reaction by TLC/LC-MS temperature->monitoring

Caption: A decision-making workflow for selecting the appropriate base for reactions with 3-(2-bromoethoxy)prop-1-ene.

Quantitative Data: A Comparison of Common Bases

The choice of base is fundamentally linked to its strength, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

Base Conjugate Acid pKa in DMSO pKa in H₂O Typical Application
Sodium Bicarbonate (NaHCO₃)H₂CO₃~10.310.3Weakly basic, for sensitive substrates
Potassium Carbonate (K₂CO₃)HCO₃⁻~10.310.3Mild and effective for N- and O-alkylations
Triethylamine (Et₃N)Et₃NH⁺9.010.7Organic soluble, often used as an acid scavenger
Sodium Ethoxide (NaOEt)EtOH29.815.9Strong base, can promote both SN2 and E2
Sodium tert-butoxide (NaOtBu)t-BuOH32.219.2Strong, sterically hindered base, favors E2
Sodium Hydride (NaH)H₂4235Very strong, non-nucleophilic base, for deprotonating weak acids
Lithium Diisopropylamide (LDA)Diisopropylamine35.7~36Very strong, sterically hindered base, primarily for E2

Note: pKa values can vary depending on the solvent and temperature. The values provided are approximate and for comparative purposes.[2][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (SN2 Reaction)

This protocol describes a general method for the reaction of 3-(2-bromoethoxy)prop-1-ene with a primary or secondary amine using potassium carbonate as the base.

Materials:

  • 3-(2-Bromoethoxy)prop-1-ene

  • Amine (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 3-(2-bromoethoxy)prop-1-ene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form N-Substituted Morpholine

This protocol is adapted from the synthesis of related morpholine structures and illustrates the use of a strong base to promote intramolecular cyclization.[11]

Materials:

  • N-substituted-2-(allyloxy)ethan-1-amine (product from an initial SN2 reaction)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the N-substituted-2-(allyloxy)ethan-1-amine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms

The following diagram illustrates the competing SN2 and E2 pathways, as well as the intramolecular cyclization pathway.

Reaction_Mechanisms Reaction Pathways of 3-(2-Bromoethoxy)prop-1-ene cluster_0 Intermolecular Reactions cluster_1 Intramolecular Cyclization (Example with R-NH₂) reactant H2C=CH-CH2-O-CH2-CH2-Br + Nu:⁻ sn2_product H2C=CH-CH2-O-CH2-CH2-Nu reactant->sn2_product SN2 (Weak/Moderate Base, Good Nucleophile) e2_product H2C=CH-CH2-O-CH=CH2 reactant->e2_product E2 (Strong, Hindered Base) intermediate H2C=CH-CH2-O-CH2-CH2-NH-R reactant->intermediate If Nu:⁻ = R-NH₂ deprotonated_intermediate H2C=CH-CH2-O-CH2-CH2-N⁻-R intermediate->deprotonated_intermediate Strong Base (e.g., NaH) cyclized_product N-R-Morpholine deprotonated_intermediate->cyclized_product Intramolecular SN2 start Reactant: 3-(2-Bromoethoxy)prop-1-ene start->reactant Reaction with Nucleophile (Nu:⁻)

Caption: Competing reaction pathways for 3-(2-bromoethoxy)prop-1-ene.

This technical guide provides a comprehensive overview of the factors influencing the choice of base in reactions with 3-(2-bromoethoxy)prop-1-ene. By understanding the interplay between base strength, steric hindrance, and reaction conditions, researchers can effectively control the reaction outcome to achieve their desired synthetic targets. For further inquiries, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-5vwkp-v2
  • LibreTexts Chemistry. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4065630, 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

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  • Wolfe, J. P., & Buchwald, S. L. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(16), 2845–2848.
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Technical Support Center: Solvent Effects on the Reactivity of 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-(2-Bromoethoxy)prop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. The reactivity of this versatile building block is profoundly influenced by the solvent system, directly impacting reaction rates, yields, and the product profile. This document provides in-depth, field-proven insights to ensure the success of your experiments.

Core Concepts: Understanding the Reactivity of a Primary Alkyl Halide

3-(2-Bromoethoxy)prop-1-ene is a primary alkyl halide. This structural feature is critical as it dictates the most probable reaction mechanisms it will undergo. In the presence of a nucleophile or base, two primary competing pathways are at play: Bimolecular Nucleophilic Substitution (SN2) and Bimolecular Elimination (E2).[1][2] The choice of solvent is arguably the most powerful tool a chemist has to control which of these pathways predominates.

  • SN2 (Substitution): This is a single, concerted step where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.[3] This is often the desired pathway for creating new bonds and more complex molecules.

  • E2 (Elimination): In this pathway, a base abstracts a proton from a carbon atom adjacent to the one with the leaving group, leading to the formation of a double bond.[4] This is often an undesired side reaction that reduces the yield of the substitution product.

The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction's energetic landscape. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents: These include water, alcohols (e.g., ethanol, methanol), and carboxylic acids. They possess O-H or N-H bonds, allowing them to form strong hydrogen bonds.[5][6]

  • Polar Aprotic Solvents: Common examples are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile. They have large dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen-bond donors.[3][7]

  • Nonpolar Solvents: These include hydrocarbons like hexane and toluene. They have low dielectric constants and are generally poor at dissolving charged species.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered in the laboratory in a practical question-and-answer format.

Question 1: My substitution reaction is proceeding very slowly or not at all. What is the most likely cause and how can I accelerate it?

Answer: The most common culprit for a sluggish SN2 reaction is the use of a polar protic solvent (e.g., ethanol, methanol, water).

  • The "Why": Polar protic solvents form a "cage" of hydrogen bonds around the anionic nucleophile.[5][8] This phenomenon, known as solvation, stabilizes the nucleophile, effectively blunting its reactivity and making it less available to attack the electrophilic carbon.[3][9]

  • The Solution: To dramatically increase the reaction rate, switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[3][10][11] These solvents can dissolve ionic nucleophiles but do not form hydrogen bonds with them. This leaves the nucleophile "naked" and highly reactive, leading to a significant rate enhancement—sometimes by a factor of several hundred or thousand.[8][10] Dipolar aprotic solvents are favored for SN2 reactions because they promote a higher reaction rate by not hydrogen bonding to the nucleophile.[12]

Question 2: I am observing a significant amount of an elimination byproduct in my reaction. How can I modify my conditions to favor the desired substitution product?

Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge, particularly when using strongly basic nucleophiles.[4][13]

  • The "Why": Many strong nucleophiles are also strong bases. While you intend for it to attack the carbon (nucleophilicity), it can instead abstract a proton from the adjacent carbon (basicity), leading to the E2 product.[4][14]

  • The Solution: You can tip the balance in favor of SN2 through several strategic adjustments:

    • Nucleophile Choice: If possible, use a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[13] If you must use a strong base like an alkoxide, ensure it is not sterically hindered.

    • Temperature Control: Elimination reactions are generally favored by higher temperatures.[13] Running your reaction at a lower temperature will disfavor the E2 pathway.

    • Solvent Choice: While polar aprotic solvents accelerate both SN2 and E2 reactions, the choice of a less basic nucleophile and lower temperature in such a solvent system will strongly favor substitution.

Question 3: For a Williamson ether synthesis, can I use the alcohol corresponding to my alkoxide as the solvent? For instance, using ethanol as the solvent for a reaction with sodium ethoxide?

Answer: Yes, this is a common and valid strategy, particularly in industrial settings.[15] However, it comes with a significant trade-off.

  • The "Why": Using the conjugate acid of the alkoxide as the solvent prevents any potential for trans-etherification side products that could arise if a different alcohol were used as the solvent.[16]

  • The Caveat: The alcohol is a polar protic solvent. As explained in Question 1, this will solvate your alkoxide nucleophile and significantly slow down the SN2 reaction compared to the rate achievable in a polar aprotic solvent like DMF or DMSO.[3][10] Therefore, while this method works, it is not the most efficient for achieving a high reaction rate. For laboratory-scale synthesis where reaction time is a key consideration, a polar aprotic solvent is generally preferred.[17][18]

Question 4: Which solvent is the optimal choice for conducting a Williamson Ether Synthesis with 3-(2-Bromoethoxy)prop-1-ene?

Answer: The Williamson ether synthesis is a cornerstone SN2 reaction.[19] To maximize its efficiency, you should use a polar aprotic solvent .

  • The "Why": The success of this reaction hinges on the reactivity of the alkoxide nucleophile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because they dissolve the alkoxide salt while leaving the anion highly reactive and ready for backside attack.[3][17][18]

  • Critical Consideration: It is essential to use a non-nucleophilic solvent. Using a nucleophilic solvent like water or an alcohol could lead to the solvent itself reacting with the 3-(2-Bromoethoxy)prop-1-ene in a process called solvolysis, creating undesired byproducts and lowering your yield.[17][20]

Data Summary: Solvent Effects on Reaction Pathways

The following table summarizes the expected outcomes based on solvent selection for reactions involving primary alkyl halides like 3-(2-Bromoethoxy)prop-1-ene.

Solvent TypeTypical ExamplesEffect on SN2 RateCompetition with E2Primary Pathway FavoredRationale
Polar Protic Water, Ethanol, MethanolStrongly Decreases E2 is possible with strong basesSN1/E1 (unlikely for primary halides)Solvates and deactivates the nucleophile via hydrogen bonding.[3][5][21]
Polar Aprotic DMSO, DMF, AcetonitrileStrongly Increases E2 is competitive, especially with strong bases/high tempSN2 Does not solvate the nucleophile, leaving it highly reactive.[3][8][10]
Nonpolar Hexane, Toluene, Diethyl Ether*Very Slow / Insoluble Reaction is generally inhibitedNeitherPoor solubility for the typically charged nucleophiles used in SN2 reactions.[7]

*Note on Ethers (e.g., THF, Diethyl Ether): While having low polarity, their Lewis basic oxygen atoms can help solvate the counter-ion (e.g., Na⁺) of the nucleophile, making them suitable solvents in some cases, especially when using reagents like sodium hydride to form the nucleophile in situ.[15][22]

Visualizing Solvent-Reactant Interactions

The following diagrams illustrate the key concepts discussed.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile⁻ Solv1 H-O-R Nu_protic->Solv1 H-Bond Solv2 H-O-R Nu_protic->Solv2 H-Bond Solv3 H-O-R Nu_protic->Solv3 H-Bond Solv4 H-O-R Nu_protic->Solv4 H-Bond label_protic Result: Solvated ('Caged') and Less Reactive Nucleophile Nu_aprotic Nucleophile⁻ label_aprotic Result: 'Naked' and Highly Reactive Nucleophile Reaction_Pathway_Decision start Starting Reaction with 3-(2-Bromoethoxy)prop-1-ene q_base Is the Nucleophile a Strong Base? start->q_base low_temp Use Low Temperature q_base->low_temp Yes good_nuc Use Good Nucleophile, Weak Base (e.g., I⁻, N₃⁻) q_base->good_nuc No e2_product Side Product: Elimination (E2) q_base->e2_product Yes, if Temp is High sn2_product Favored Product: Substitution (SN2) low_temp->sn2_product Favors good_nuc->sn2_product Favors

Caption: Decision workflow to favor SN2 over E2.

Standard Operating Protocol: General SN2 Reaction

This protocol provides a general methodology for a substitution reaction using 3-(2-Bromoethoxy)prop-1-ene with an alcohol to form a new ether, representative of a Williamson Ether Synthesis.

Objective: To synthesize an ether via an SN2 reaction between an alkoxide and 3-(2-Bromoethoxy)prop-1-ene.

Materials:

  • 3-(2-Bromoethoxy)prop-1-ene (1.0 eq)

  • Desired Alcohol (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF, THF)

  • Standard glassware (flame-dried), magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Flask Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Alkoxide Formation: To the stirred solvent, add the alcohol (1.05 eq). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully and portion-wise, add the sodium hydride (1.1 eq). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure proper ventilation and inert atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the complete formation of the sodium alkoxide.

  • Substrate Addition: Slowly add 3-(2-Bromoethoxy)prop-1-ene (1.0 eq) to the alkoxide solution dropwise via syringe. An exothermic reaction may be observed.

  • Monitoring: The reaction can be gently heated (e.g., 50-70 °C) to ensure completion. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether (3x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Pearson. (2024). The solvolysis of 2-bromo-3-methylbutane potentially can give sev...
  • Chad's Prep®. Factors Affecting SN2 Reactions.
  • ChemTalk. Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols: Solvolysis of 1-Bromo-3-methylcyclohexane in Ethanol.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022). 1.14: Ethers, Epoxides, Thiols.
  • PDF.
  • PubChem. 3-(2-Bromoethoxy)prop-1-ene.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2023).
  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers.
  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • RSC Publishing. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
  • Alfa Chemistry. Ethers.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Pearson. (2024). Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth...
  • ACS Publications. (2022).
  • YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
  • Pearson. (2024).
  • Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent.
  • Benchchem. Common experimental errors when using 3-Bromo-1-butene.

Sources

Validation & Comparative

Strategic Selection of Bifunctional Allyl Linkers: A Technical Guide to 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional linkers, 3-(2-Bromoethoxy)prop-1-ene (BEPE) occupies a critical "Goldilocks" zone between simple allylation agents and complex PEGylated spacers. While Allyl Bromide remains the standard for direct allylation, its high volatility and lack of a spacer often limit its utility in complex scaffold design. Conversely, Epichlorohydrin introduces polarity but forces the formation of a secondary alcohol, which may be undesirable.

This guide objectively compares BEPE against these common alternatives, demonstrating its superior performance in applications requiring short hydrophilic spacing , orthogonal reactivity , and handling safety .

Chemical Profile & Mechanistic Distinctiveness[1][2]

To select the correct reagent, one must understand the electrophilic nature of the alkylating terminus.

The "Oxygen Effect" and Reactivity

BEPE (


) features a primary alkyl bromide separated from the allyl handle by an ethyl ether spacer.
  • Primary vs. Allylic Electrophile:

    • Allyl Bromide: Contains an allylic bromide. The transition state is stabilized by the adjacent

      
      -system, making it hyper-reactive to 
      
      
      
      attack. This often leads to over-alkylation or side reactions with ambident nucleophiles.
    • BEPE: Contains a primary alkyl bromide. Reactivity is moderate and controllable. The ether oxygen at the

      
      -position can provide weak anchimeric assistance, but its primary function is to increase the local polarity and solubility of the resulting conjugate.
      
  • The Spacer Advantage:

    • Direct allylation (using Allyl Bromide) places the alkene in steric proximity to the core scaffold, potentially hindering downstream reactions like Ring-Closing Metathesis (RCM) or Thiol-ene "Click" coupling.

    • BEPE introduces a ~4 Å flexible ether spacer, relieving steric strain for secondary functionalization.

Comparative Performance Analysis

The following matrix contrasts BEPE with its two nearest competitors: Allyl Bromide (Direct Allylation) and Epichlorohydrin (Epoxide-based Allylation).

Table 1: Physicochemical & Reactivity Profile[1]
Feature3-(2-Bromoethoxy)prop-1-ene (BEPE) Allyl Bromide Epichlorohydrin
Structure



Leaving Group Primary Bromide (

)
Allylic Bromide (Fast

)
Epoxide Opening (Ring Strain)
Resulting Linker Ethyl ether spacer (Neutral)No spacer (Hydrophobic)Hydroxy-propyl chain (Polar/Protic)
Volatility (BP) ~165°C (Low)71°C (High - Lachrymator)118°C (Moderate)
Selectivity High (Controlled Mono-alkylation)Low (Prone to bis-alkylation)Moderate (Regio-isomer issues)
Water Solubility Moderate (Ether oxygen)LowModerate
Handling Safety Irritant (Standard PPE)Dangerous (Lachrymator/Fumes)Toxic/Carcinogen
Decision Logic: When to use BEPE?
  • Choose BEPE if: You need to push the allyl handle away from the protein/drug surface to improve catalyst access (e.g., for Metathesis) or if you require a non-protic linker.

  • Choose Allyl Bromide if: You need the smallest possible footprint and can tolerate high reactivity/volatility.

  • Choose Epichlorohydrin if: You specifically need a hydroxyl group for further derivatization or solubility enhancement.

Visual Selection Guide

The following logic flow assists in selecting the appropriate alkylating agent based on structural requirements.

LinkerSelection Start Start: Define Linker Needs SpacerQ Is a spacer required between Nucleophile and Alkene? Start->SpacerQ HydroxylQ Is a secondary hydroxyl group desired? SpacerQ->HydroxylQ Yes (Spacer needed) AllylBr Use: Allyl Bromide (Direct Allylation) SpacerQ->AllylBr No (Sterics OK) LengthQ Is a long PEG chain (>3 units) required? HydroxylQ->LengthQ No (Neutral linker) Epi Use: Epichlorohydrin (Creates -OH handle) HydroxylQ->Epi Yes (-OH needed) BEPE Use: 3-(2-Bromoethoxy)prop-1-ene (Short Ether Spacer) LengthQ->BEPE No (Short ~4 Å) PEG_Br Use: Bromo-PEG-Allyl (Long Chain) LengthQ->PEG_Br Yes (> 4 Å)

Figure 1: Decision tree for selecting bifunctional allylating agents based on steric and functional requirements.

Experimental Protocol: Controlled Alkylation of a Phenol

This protocol validates the performance of BEPE in functionalizing a tyrosine-like phenol. Unlike allyl bromide, which requires ice-bath cooling to prevent runaway exotherms, BEPE requires mild heating, allowing for easier reaction monitoring.

Objective

To synthesize 4-(2-(allyloxy)ethoxy)benzene from phenol using BEPE.

Materials
  • Substrate: Phenol (1.0 eq)

  • Reagent: 3-(2-Bromoethoxy)prop-1-ene (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Activation (Deprotonation):

    • Dissolve Phenol (1.0 mmol) in anhydrous DMF (3 mL).

    • Add

      
       (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes.
      
    • Note: The suspension may turn slightly yellow as the phenoxide forms.

  • Addition of Linker:

    • Add BEPE (1.2 mmol) dropwise via syringe.

    • Comparison Note: If using Allyl Bromide, this step must be done at 0°C due to rapid exotherm. With BEPE, RT addition is safe.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Phenol) will disappear (

      
      ), and the product will appear at a higher 
      
      
      
      (
      
      
      ).
    • Endpoint: Reaction is complete when the primary bromide spot (visualized by

      
       stain) is consumed or static.
      
  • Workup:

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Characterization (Self-Validation):

    • 1H NMR (

      
      ):  Look for the disappearance of the triplet at 
      
      
      
      ppm (
      
      
      ) and the appearance of a triplet at
      
      
      ppm (
      
      
      ).
    • The allyl signals (

      
       ppm multiplet) must remain intact (no isomerization).
      

Mechanistic Workflow: Downstream Utility

Once installed, the BEPE linker serves as a platform for orthogonal chemistry. The diagram below illustrates the two most common divergent pathways.

ReactionPathways Substrate Nucleophile (Amine/Phenol) Intermediate Allyl-Ether Conjugate (Stable Intermediate) Substrate->Intermediate + BEPE / Base (-HBr) BEPE_Node 3-(2-Bromoethoxy)prop-1-ene (Alkylation Reagent) BEPE_Node->Intermediate PathA Pathway A: Ring-Closing Metathesis (Grubbs Cat.) Intermediate->PathA PathB Pathway B: Thiol-Ene Click (R-SH / UV) Intermediate->PathB ProductA Macrocycle PathA->ProductA Cyclization ProductB Thioether Conjugate PathB->ProductB Functionalization

Figure 2: Divergent synthesis pathways enabled by the BEPE scaffold.

References

  • PubChem. (2023). 3-(2-Bromoethoxy)prop-1-ene Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2016). General Procedures for Alkylation using Primary Bromides. Org. Synth. [Link]

  • Ataman Chemicals. (2023). Allyl Bromide Technical Data Sheet. [Link]

  • National Toxicology Program. (2023). Epichlorohydrin Safety Data. NIH. [Link]

Reactivity of 3-(2-Bromoethoxy)prop-1-ene vs. 3-(2-chloroethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Halo-ethoxy Allyl Ethers in Linker Synthesis

Executive Summary: The Reactivity vs. Stability Trade-off

In the design of bifunctional linkers—specifically for PROTACs, antibody-drug conjugates (ADCs), or orthogonal protecting groups—the choice between 3-(2-Bromoethoxy)prop-1-ene (Allyl 2-bromoethyl ether) and 3-(2-chloroethoxy)prop-1-ene (Allyl 2-chloroethyl ether) is a calculated decision between kinetic efficiency and thermodynamic stability.[1]

  • The Bromo-Analog is the kinetic choice . It offers rapid alkylation rates under milder conditions, essential for sensitive substrates.[1] However, it suffers from lower shelf-stability and higher cost.[1]

  • The Chloro-Analog is the process choice . It is robust, cost-effective, and ideal for bulk storage, but often requires activation (Finkelstein conditions) or elevated temperatures to drive reactions to completion.[1]

Verdict: Use the Bromo analog for late-stage functionalization of complex, precious intermediates. Use the Chloro analog for early-stage building block synthesis or large-scale manufacturing where heating is permissible.[1]

Mechanistic Foundation: The Leaving Group Differential

The divergence in performance stems directly from the carbon-halogen bond strength and the leaving group ability (


 of the conjugate acid).
Bond Dissociation Energy (BDE)

The C–Br bond is significantly weaker than the C–Cl bond, lowering the activation energy (


) for nucleophilic attack (

).
Parameter3-(2-Chloroethoxy)prop-1-ene3-(2-Bromoethoxy)prop-1-eneImpact
Leaving Group Chloride (

)
Bromide (

)
Bromide is a softer, more stable base.[1]
Bond Length ~1.77 Å~1.94 ÅLonger bond = weaker overlap.[1]
Bond Energy ~81 kcal/mol~68 kcal/mol~13 kcal/mol advantage for Bromo.[1]
Relative

Rate
1 (Reference)~50–100x FasterBromo reacts at lower temps.[1]
Reaction Coordinate Visualization

The following diagram illustrates the kinetic advantage of the bromo-ether. Note the lower Transition State (TS) energy.

ReactionCoordinate Figure 1: Comparative Energy Profile for Nucleophilic Substitution (SN2) Start Reactants (Nu:- + Ether) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromo) Low Ea Start->TS_Br Fast (RT) Product Product (Substituted Ether) TS_Cl->Product TS_Br->Product

Experimental Performance Guide

Scenario A: Direct N-Alkylation (e.g., Azide or Amine formation)

When installing the linker onto a secondary amine or converting to an azide:

  • Bromo-Ether: Reacts quantitatively in DMF/K₂CO₃ at room temperature to 40°C within 2–4 hours.[1]

  • Chloro-Ether: Often shows incomplete conversion at 40°C. Requires heating to 80°C+ or the addition of NaI (catalytic) to proceed within a reasonable timeframe.

Scenario B: Stability & Storage
  • Bromo-Ether: Susceptible to hydrolysis and light-induced degradation over months.[1] Must be stored cold (4°C) and dark.[1]

  • Chloro-Ether: Indefinitely stable at room temperature if kept dry.[1]

The "Hybrid" Approach: In-Situ Activation

For cost-sensitive projects requiring high reactivity, the Finkelstein modification allows the use of the cheaper Chloro-ether to generate the Iodo-ether transiently.

Detailed Protocols

Protocol 1: Synthesis of 3-(2-Bromoethoxy)prop-1-ene (from Chloro-analog)

Use this if you have the Chloro-ether but need the reactivity of the Bromo-ether.[1]

Reagents:

  • 3-(2-chloroethoxy)prop-1-ene (1.0 equiv)[1]

  • Lithium Bromide (LiBr) or Sodium Bromide (NaBr) (1.5 – 2.0 equiv)[1]

  • Solvent: 2-Butanone (MEK) or Acetone (dry)[1]

Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(2-chloroethoxy)prop-1-ene in 20 mL of dry 2-butanone.

  • Addition: Add 15 mmol of anhydrous LiBr.

  • Reflux: Heat the heterogeneous mixture to reflux (80°C) for 6–12 hours.

    • Note: LiCl/NaCl will precipitate out of solution as the reaction proceeds (driving force).

  • Monitoring: Monitor by GC-MS or TLC. The Bromo-product is less polar (higher R_f) and has a distinct mass shift.[1]

  • Workup: Filter off the salt precipitate. Concentrate the filtrate. Dilute with ether, wash with water, dry over MgSO₄, and concentrate.

  • Yield: Typically >85%.

Protocol 2: Standard Linker Installation (Nucleophilic Substitution)

Standardized condition for attaching the linker to a phenol or amine.

Reagents:

  • Substrate (Phenol/Amine) (1.0 equiv)[1]

  • 3-(2-Bromoethoxy)prop-1-ene (1.2 equiv)[1]

  • Base:

    
     (for phenols) or 
    
    
    
    (for amines) (2.0 equiv)[1]
  • Solvent: DMF or Acetonitrile (0.1 M)

Workflow:

  • Suspend substrate and base in solvent.[1] Stir for 15 min to deprotonate (if phenol).

  • Add 3-(2-Bromoethoxy)prop-1-ene dropwise.[1]

  • Temperature Control:

    • If using Bromo: Stir at RT for 4h .

    • If using Chloro: Heat to 90°C for 12h (add 0.1 eq TBAI if sluggish).

  • Quench: Dilute with EtOAc, wash with water x3 (to remove DMF).

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionTree Figure 2: Reagent Selection Logic for Halo-ethoxy Allyl Ethers Start Select Linker Reagent SubstrateSensitive Is Substrate Thermally Sensitive? Start->SubstrateSensitive UseBromo USE Bromo-Ether (Low Temp, Fast) SubstrateSensitive->UseBromo Yes (>60°C degrades substrate) ScaleQuestion Scale of Reaction? SubstrateSensitive->ScaleQuestion No SmallScale < 1 Gram ScaleQuestion->SmallScale Discovery LargeScale > 100 Grams ScaleQuestion->LargeScale Process Dev SmallScale->UseBromo Convenience prioritized UseChloro USE Chloro-Ether (Cost/Stability) LargeScale->UseChloro Cost prioritized UseHybrid USE Chloro + NaI (Finkelstein In-Situ) LargeScale->UseHybrid Reactivity needed but cost constrained

Safety & Handling

  • Lachrymator Warning: Both compounds, particularly the bromo-derivative, are potential lachrymators (tear-inducing) and skin irritants due to their alkylating nature.[1] All operations must be performed in a fume hood.[1]

  • Peroxide Formation: As ethers, both can form explosive peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

References

  • Bond Energies & Reactivity

    • Source: "Bond Dissociation Energies of Organic Molecules."[1] Accounts of Chemical Research.

    • Context: Establishes the ~13 kcal/mol difference between C-Cl and C-Br bonds.[1]

    • [1]

  • General Nucleophilic Substitution Kinetics

    • Source: Master Organic Chemistry.[1] "Nucleophilic Substitution (SN2): Leaving Group Effects."

    • Context: Validates the reaction rate order I > Br > Cl for primary alkyl halides.
  • Allyl Ether Synthesis & Protection

    • Source: Organic Chemistry Portal.[1] "Allyl Ethers as Protecting Groups."

    • Context: Describes the utility of the allyl handle in orthogonal synthesis.
  • Finkelstein Reaction Applications

    • Source: "The Finkelstein Reaction: Quantitative Conversion of Alkyl Chlorides to Bromides/Iodides.
    • Context: Basis for Protocol 1 (converting Chloro to Bromo).[1]

    • [1]

Sources

Technical Comparison: Strategic Alternatives to Allyl 2-Bromoethyl Ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl 2-bromoethyl ether (CAS: 14692-37-6) has long served as a workhorse bifunctional linker in organic synthesis, particularly for installing allylic handles for Ring-Closing Metathesis (RCM) or thiol-ene coupling. However, its application in late-stage drug development is often hampered by significant drawbacks: high volatility, lachrymatory properties, and instability during storage (hydrolysis to HBr).

This guide evaluates three strategic alternatives that offer superior handling characteristics, improved atom economy, or orthogonal reactivity profiles. We prioritize reagents that facilitate GMP compliance and scalable synthesis.

The Benchmark: Allyl 2-Bromoethyl Ether

Before analyzing alternatives, we must establish the baseline performance of the incumbent reagent.

  • Primary Mechanism:

    
     Alkylation.
    
  • Key Utility: Introduction of the

    
     motif.
    
  • Limitations:

    • Safety: Potent alkylating agent and lachrymator.

    • Process Control: Liquid handling is difficult in automated weighing systems; susceptible to degradation.

Comparative Analysis of Alternatives

Alternative A: The "GMP-Ready" Switch

Reagent: Allyl 2-(tosyloxy)ethyl ether (Allyl PEG1 Tosylate)

This is the most direct structural replacement. By swapping the bromide leaving group for a p-toluenesulfonate (tosylate), we alter the physical properties significantly while maintaining the same electrophilic pathway.

  • Performance Advantage: Tosylates are often crystalline solids or heavy oils, making them non-volatile and easier to weigh accurately. They possess similar reactivity to bromides but are less prone to spontaneous hydrolysis.

  • Causality: The tosylate group is a "harder" leaving group than bromide. While the reaction kinetics are comparable, the tosylate allows for UV-active monitoring (due to the aromatic ring) during HPLC/TLC, which the bromide lacks.

Alternative B: The "Halide-Free" Route

Reagent: 2-(Allyloxy)ethanol (Precursor) + Mitsunobu Conditions

Instead of using a pre-functionalized electrophile, this approach uses the alcohol precursor directly coupled to a phenol or nucleophile using Triphenylphosphine (


) and DIAD/DEAD.
  • Performance Advantage: Eliminates the use of mutagenic alkyl halides entirely. This is critical for avoiding Genotoxic Impurity (GTI) flags in regulatory filings.

  • Causality: The Mitsunobu reaction activates the alcohol in situ, converting the hydroxyl into a leaving group only during the reaction, preventing shelf-life degradation.

Alternative C: The Orthogonal Shift

Reagent: Propargyl 2-bromoethyl ether

When the specific alkene geometry is not required, switching to the alkyne analog offers higher orthogonality.

  • Performance Advantage: Alkynes are stable to RCM catalysts (Grubbs) but open the door to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

  • Causality: The

    
     hybridized carbon is less sterically demanding than the allyl group, often resulting in higher yields during the initial alkylation step.
    

Comparative Data Matrix

FeatureAllyl 2-bromoethyl ether (Benchmark)Allyl 2-(tosyloxy)ethyl ether (Alt A)2-(Allyloxy)ethanol (Alt B)
Physical State Volatile LiquidViscous Oil / Low-melt SolidStable Liquid
Leaving Group Bromide (

)
Tosylate (

)
Activated

(In situ)
UV Detectability NoYes (Aromatic) No
Storage Stability Poor (Dark/Cold required)High High
GTI Risk High (Alkylating agent)Medium (Alkylating agent)Low (Generated in situ)
Atom Economy ModerateLow (High MW leaving group)Low (Generates

)

Experimental Protocols

Protocol A: Synthesis & Use of Allyl 2-(tosyloxy)ethyl ether

Rationale: This protocol converts the stable alcohol into the reactive tosylate immediately prior to use or for stock storage, providing a cleaner reaction profile than commercial bromide sources.

Materials:

  • 2-(Allyloxy)ethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM)

Methodology:

  • Setup: Charge a round-bottom flask with 2-(allyloxy)ethanol and DCM (0.5 M concentration). Cool to 0°C.

  • Activation: Add

    
     followed by DMAP.
    
  • Addition: Add TsCl portion-wise over 15 minutes to control exotherm.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will be UV active (

    
    ).
    
  • Workup: Wash with 1M HCl (to remove amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If high purity is needed, recrystallize from hexanes/ether or perform a short silica plug filtration.

Protocol B: Mitsunobu Coupling (Halide-Free)

Rationale: Used for coupling the linker to sensitive phenols where basic alkylation conditions (e.g.,


/DMF) cause degradation.

Materials:

  • Target Phenol/Nucleophile (1.0 equiv)

  • 2-(Allyloxy)ethanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (Anhydrous)

Methodology:

  • Solubilization: Dissolve Phenol, 2-(Allyloxy)ethanol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Coupling: Add DIAD dropwise over 20 minutes. Critical: Solution will turn yellow; rapid addition can cause overheating and side-product formation.

  • Completion: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Validation: Check LCMS for mass of Product + Allyl-PEG chain.

  • Workup: Concentrate and triturate with cold ether to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via column chromatography.
    

Visualized Decision Frameworks

Diagram 1: Reagent Selection Logic

This decision tree guides the chemist to the correct alternative based on substrate sensitivity and downstream application.

ReagentSelection Start Start: Linker Selection Q3 Is RCM (Metathesis) intended? Start->Q3 Q1 Is the substrate base-sensitive? Q2 Is UV monitoring required? Q1->Q2 No (Base OK) Sol_Mitsunobu Use 2-(Allyloxy)ethanol (Mitsunobu Conditions) Q1->Sol_Mitsunobu Yes (Neutral pH needed) Sol_Tosylate Use Allyl 2-(tosyloxy)ethyl ether (UV Active / Stable) Q2->Sol_Tosylate Yes Sol_Bromide Use Allyl 2-bromoethyl ether (Legacy / Low Cost) Q2->Sol_Bromide No Q3->Q1 Yes (Need Alkene) Sol_Propargyl Use Propargyl 2-bromoethyl ether (Click Chemistry) Q3->Sol_Propargyl No (Can use Alkyne)

Caption: Decision matrix for selecting the optimal bifunctional linker based on substrate stability and analytical requirements.

Diagram 2: Mechanistic Comparison (Alkylation vs. Mitsunobu)

Visualizing the atomic flow differences between the standard alkylation and the Mitsunobu alternative.

Mechanism cluster_0 Pathway A: Standard Alkylation cluster_1 Pathway B: Mitsunobu (Halide-Free) Substrate Phenol (Ar-OH) InterA Ar-O- (Phenoxide) Substrate->InterA Deprotonation ProdB Ar-O-PEG-Allyl Substrate->ProdB Nu Attack Base Base (K2CO3) Base->InterA ReagentA Allyl-PEG-Br ProdA Ar-O-PEG-Allyl ReagentA->ProdA InterA->ProdA Sn2 Attack ReagentB Allyl-PEG-OH InterB Activated Alcohol (O-PPh3+) ReagentB->InterB Activation Activator PPh3 / DIAD Activator->InterB InterB->ProdB

Caption: Comparative workflow of Standard Alkylation (Pathway A) versus Mitsunobu Coupling (Pathway B), highlighting the activation strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for allyl protection strategies).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Comprehensive review of the Mitsunobu protocol).

  • Otera, J. (2000). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Covers tosylation kinetics and leaving group comparisons).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text for choosing propargyl over allyl handles).

Mechanistic studies of reactions involving 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Heteroatom-Tethered Cyclizations and Bifunctional Scaffolding

Executive Summary

3-(2-Bromoethoxy)prop-1-ene (CAS: 1462-37-9), also known as allyl 2-bromoethyl ether, serves as a critical bifunctional linchpin in medicinal chemistry. It bridges the gap between simple alkylation agents and complex radical precursors. This guide analyzes its mechanistic superiority over chloro-analogs and carbon-tethered counterparts, specifically in the context of 5-exo-trig radical cyclizations (for tetrahydrofuran synthesis) and transition-metal cross-coupling .

While the chloro-analog is cost-effective, it fails in rapid radical generation. Conversely, the iodo-analog offers high reactivity but suffers from photolytic instability. The bromo-derivative represents the optimal balance of stability (


) and reactivity (

).

Part 1: Comparative Reactivity Matrix

To select the correct precursor, researchers must understand the kinetic trade-offs. The following table compares 3-(2-Bromoethoxy)prop-1-ene against its primary alternatives in two common reaction manifolds: Nucleophilic Substitution (


) and Radical Cyclization.
Table 1: Halogen and Tether Performance Metrics
Precursor VariantLeaving Group Ability (

, Solvolysis)
C-X BDE (kcal/mol)Radical Cyclization Rate (

at 25°C)
Stability ProfileRecommended Application
3-(2-Bromoethoxy)prop-1-ene 1.0 (Reference) ~69

High General Purpose / Radical Cyclization
3-(2-Chloroethoxy)prop-1-ene0.012~81

(Slow)
Very HighLarge-scale simple alkylations
3-(2-Iodoethoxy)prop-1-ene~50~57

Low (Light Sensitive)Low-temp lithiation / Cryogenic work
5-Bromo-1-pentene (C-Tether)N/A~69

HighCarbocyclic synthesis

Key Insight: The presence of the ether oxygen in 3-(2-Bromoethoxy)prop-1-ene accelerates radical cyclization by approximately 2.5x compared to the all-carbon tether (5-bromo-1-pentene). This is attributed to the Thorpe-Ingold effect and favorable dipole interactions in the transition state, making the ether variant superior for constructing fused ring systems [1].

Part 2: Mechanistic Deep Dive - Radical Cyclization

The primary utility of this molecule lies in the formation of 3-substituted tetrahydrofurans via free-radical cyclization.

The 5-exo-trig Preference

According to Baldwin’s Rules , the cyclization of the 5-hexenyl radical can proceed via 5-exo-trig or 6-endo-trig pathways. For 3-(2-Bromoethoxy)prop-1-ene:

  • Initiation: AIBN decomposes to generate radicals, which abstract hydrogen from Tributyltin hydride (

    
    ), creating the tin radical 
    
    
    
    .
  • Propagation (Halogen Abstraction): The

    
     abstracts the Bromine atom (exothermic), generating the 
    
    
    
    -alkoxy alkyl radical.
  • Cyclization: The radical attacks the internal alkene. The 5-exo pathway is kinetically favored (

    
    ) over the 6-endo pathway due to better orbital overlap in the transition state, despite the 6-endo product being thermodynamically more stable.
    
  • Termination/H-Abstraction: The cyclized radical abstracts a hydrogen from

    
     to yield 3-methyltetrahydrofuran.
    
Pathway Visualization

The following diagram illustrates the kinetic competition and the specific pathway for the bromo-ether precursor.

RadicalMechanism Precursor 3-(2-Bromoethoxy)prop-1-ene Radical Alkyl Radical Intermediate (Open Chain) Precursor->Radical Bu3Sn• / -Bu3SnBr (Fast Homolysis) TS_5exo TS: 5-exo-trig (Kinetically Favored) Radical->TS_5exo k ~ 2.5 x 10^5 s^-1 TS_6endo TS: 6-endo-trig (Disfavored) Radical->TS_6endo Slow Product_5 3-Methyltetrahydrofuran (Major Product) TS_5exo->Product_5 H-Abstraction Product_6 Oxepane (Trace) TS_6endo->Product_6

Figure 1: Kinetic pathway of radical cyclization showing the dominance of the 5-exo-trig mode.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR monitoring).

Protocol A: Synthesis of 3-(2-Bromoethoxy)prop-1-ene

Rationale: Direct alkylation of allyl alcohol with 1,2-dibromoethane. Using excess dibromide prevents the formation of the bis-allyl ether dimer.

Reagents:

  • Allyl alcohol (1.0 equiv)

  • 1,2-Dibromoethane (3.0 equiv) - Acts as reactant and solvent to suppress dimerization.

  • Tetrabutylammonium hydrogensulfate (TBAHS) (0.05 equiv) - Phase transfer catalyst.

  • NaOH (50% aq. solution) (4.0 equiv)

Methodology:

  • Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer, combine 1,2-dibromoethane and TBAHS.

  • Addition: Add allyl alcohol. Cool the mixture to 0°C.

  • Basification: Dropwise add 50% NaOH solution over 30 minutes. Control exotherm to <10°C to prevent elimination to vinyl bromide.

  • Reaction: Warm to room temperature and stir for 16 hours.

  • Validation Checkpoint (TLC): Check silica TLC (10% EtOAc/Hexanes). Product

    
     ~0.6. Allyl alcohol should be consumed.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, wash with water and brine. Dry over

    
    .
    
  • Purification: Fractional distillation under reduced pressure. Collect fraction boiling at ~65-68°C (15 mmHg).

Protocol B: Tin-Mediated Radical Cyclization

Rationale: Standard reductive cyclization to validate the precursor quality.

Reagents:

  • 3-(2-Bromoethoxy)prop-1-ene (1.0 equiv)

  • Tributyltin hydride (

    
    ) (1.1 equiv)
    
  • AIBN (0.1 equiv)

  • Degassed Benzene or Toluene (0.05 M concentration) - High dilution favors cyclization over intermolecular reduction.

Methodology:

  • Degassing: Dissolve substrate in dry benzene. Sparge with Argon for 20 minutes. Critical: Oxygen inhibits radical propagation.

  • Reflux: Heat solution to reflux (80°C).

  • Addition: Add

    
     and AIBN (dissolved in small amount of benzene) via syringe pump over 2 hours. Slow addition maintains low H-donor concentration, favoring cyclization.
    
  • Completion: Reflux for an additional 1 hour.

  • Workup: Cool. Treat with 10% KF solution (removes tin residues as polymeric solid). Filter and concentrate.

  • Validation (NMR): Look for disappearance of terminal alkene protons (

    
     5.2-6.0 ppm) and appearance of methyl doublet (
    
    
    
    ~1.1 ppm) in the product.

Part 4: Synthesis & Application Workflow

This diagram summarizes the decision matrix for using this building block in drug development.

Workflow Start Start: 3-(2-Bromoethoxy)prop-1-ene Path_A Pathway A: Radical Cyclization (Reagent: Bu3SnH/AIBN) Start->Path_A Path_B Pathway B: Nucleophilic Substitution (Reagent: Amines/Phenols) Start->Path_B Path_C Pathway C: Cross-Coupling (Reagent: Pd(0), Boronic Acid) Start->Path_C Prod_A 3-Methyltetrahydrofuran Scaffolds (Fragment Based Drug Discovery) Path_A->Prod_A 5-exo-trig Prod_B N/O-Alkylated Allyl Ethers (Linker Chemistry) Path_B->Prod_B SN2 Prod_C Allylated Arenes (Suzuki/Heck Products) Path_C->Prod_C Pd-Catalysis

Figure 2: Divergent synthetic utility of the bromo-ether scaffold.

References

  • Stork, G., & Mook, R. (1983). Vinyl radical cyclization. Journal of the American Chemical Society, 105(11), 3720–3725. [Link]

  • Beckwith, A. L. J., & Schiesser, C. H. (1985). Regio- and stereo-selectivity of radical ring closure: A theoretical study. Tetrahedron, 41(19), 3925-3941. [Link]

  • Chatgilialoglu, C. (1995). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research, 25(4), 188–194. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104323, 3-(2-Bromoethoxy)prop-1-ene. [Link]

Kinetic Analysis & Performance Comparison: 3-(2-Bromoethoxy)prop-1-ene

[1]

Executive Summary

3-(2-Bromoethoxy)prop-1-ene (CAS 15424-04-1), also known as Allyl 2-bromoethyl ether , represents a critical class of bifunctional linkers used in medicinal chemistry and polymer science.[1] Unlike simple alkylating agents, this molecule offers two distinct reactive sites: a primary alkyl bromide for nucleophilic substitution (

1

This guide provides a kinetic benchmarking of 3-(2-Bromoethoxy)prop-1-ene against standard alternatives (Allyl Bromide, Epichlorohydrin, and Vinyl Ethers).[1] It is designed to assist researchers in selecting the optimal linker based on reaction rates, stability, and mechanistic requirements.[1]

Part 1: Comparative Kinetic Analysis

Nucleophilic Substitution ( ) Performance

The primary utility of the bromoethyl group is alkylation.[1] However, its reactivity profile differs significantly from allylic halides.[1]

Comparison: Reactivity of Electrophilic Sites

CandidateStructureRelative

Rate (

)
Mechanism Note
Allyl Bromide

High (~40-100) Transition state stabilized by

-system hyperconjugation (Allylic Effect).[1]
3-(2-Bromoethoxy)prop-1-ene

Moderate (1.0) Behaves as a standard primary alkyl bromide.[1] The oxygen atom is too distant (

-position) to offer significant anchimeric assistance.[1]
1,2-Dibromoethane

Low (<0.5) Inductive electron withdrawal by the second bromine destabilizes the transition state; statistically favored for crosslinking but kinetically slower.[1]

Application Insight:

  • Choose Allyl Bromide if rapid, indiscriminate alkylation is required.[1]

  • Choose 3-(2-Bromoethoxy)prop-1-ene for controlled functionalization.[1] Its slower kinetics allow for higher selectivity in the presence of multiple nucleophiles, reducing the risk of poly-alkylation side products often seen with highly reactive allylic halides [1].[1]

Radical Thiol-Ene "Click" Reactivity

The allyl ether moiety is highly active in radical-mediated thiol-ene coupling, a "click" reaction paradigm used for hydrogel synthesis and surface modification.[1]

Comparison: Alkene Reactivity in Thiol-Ene Reactions

Monomer TypeExamplePropagation Rate (

)
Hydrolytic Stability
Vinyl Ether 2-Bromoethyl vinyl etherVery High Low (Acid sensitive)
Allyl Ether 3-(2-Bromoethoxy)prop-1-ene High High
Simple Alkene 1-HexeneLow High

Mechanistic Driver: Electron-rich alkenes (vinyl and allyl ethers) react faster with electrophilic thiyl radicals (

11Allyl ethers

1

Part 2: Reaction Pathways & Mechanisms[1]

Visualization: Bifunctional Reactivity Map

The following diagram illustrates the divergent pathways available to this molecule, dependent on the reaction conditions (Ionic vs. Radical).

ReactivityMapSubstrate3-(2-Bromoethoxy)prop-1-eneNuNucleophile (Nu-)Substrate->NuIonic PathwayRadicalRadical Source (In•)Substrate->RadicalRadical PathwaySN2_ProductEther-FunctionalizedDerivativeNu->SN2_ProductSN2 Substitution(k ~ 10^-3 M^-1 s^-1)CyclicTetrahydrofuran(Cyclization Product)Radical->CyclicIntramolecular5-exo-trigPolymerThiol-Ene Network(Crosslinked)Radical->PolymerIntermolecularThiol-Ene

Figure 1: Divergent reactivity map showing the competition between intermolecular substitution and radical-mediated pathways.[1]

Part 3: Experimental Protocols

Protocol A: Determination of Rate Constant (Conductometry)

This protocol measures the rate of bromide release when reacting with a standard nucleophile (e.g., Sodium Azide or Potassium Iodide) in a polar aprotic solvent.[1]

Materials:

  • Substrate: 3-(2-Bromoethoxy)prop-1-ene (0.1 M)[1]

  • Nucleophile:

    
     (0.1 M)[1]
    
  • Solvent: Anhydrous DMF or DMSO[1]

  • Equipment: Conductivity meter with dip probe

Workflow:

  • Baseline: Equilibrate 20 mL of solvent at 25°C. Record baseline conductivity (

    
    ).
    
  • Initiation: Add equimolar amounts of substrate and nucleophile simultaneously.[1] Start timer (

    
    ).[1]
    
  • Monitoring: The reaction produces ionic species (

    
    ) if starting from neutral reactants, or exchanges ions.[1] For neutral nucleophiles (amines), conductivity increases as ammonium salts form.[1]
    
    • Note: For anionic nucleophiles (

      
      ), conductivity changes may be subtle; 1H NMR monitoring  is preferred (track shift of 
      
      
      triplet from ~3.5 ppm to ~3.3 ppm).[1]
  • Calculation: Plot

    
     vs. time. The slope of the line is the second-order rate constant 
    
    
    .[1]
Protocol B: Thiol-Ene Kinetics (Real-Time FTIR)

To assess the performance of the allyl ether group in polymerization or clicking.[1]

Materials:

  • Thiol: Methyl 3-mercaptopropionate (Stoichiometric 1:1 ratio)[1]

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone), 1 wt%[1]

  • Equipment: FTIR Spectrometer with ATR accessory and UV curing lamp (365 nm).

Workflow:

  • Preparation: Mix 3-(2-Bromoethoxy)prop-1-ene and thiol with photoinitiator.

  • Deposition: Place a 20

    
    L drop on the ATR crystal.
    
  • Monitoring:

    • Track the disappearance of the Allyl C=C stretch at 1642 cm⁻¹ .[1]

    • Track the disappearance of the S-H stretch at 2570 cm⁻¹ .[1]

  • Data Processing: Calculate conversion

    
     at time 
    
    
    :
    
    
    Where
    
    
    is the peak area at time
    
    
    .[1] Plot
    
    
    vs. time to determine the pseudo-first-order rate coefficient [3].[1]

Part 4: Mechanistic Deep Dive - Radical Cyclization[1]

One unique feature of 3-(2-Bromoethoxy)prop-1-ene is its ability to undergo 5-exo-trig cyclization upon generation of an alkyl radical at the bromide position (e.g., using

11

CyclizationStartAlkylRadicalTSTransitionState(Chair-like)Start->TSk_cyc(5-exo-trig)ProductTetrahydrofuranRadicalTS->ProductRing ClosureFinalCyclizedProductProduct->FinalH-Abstraction

Figure 2: The 5-exo-trig cyclization pathway. The rate of cyclization (


Performance Note: The presence of the ether oxygen accelerates this cyclization compared to pure carbon chains (5-hexenyl radical) due to the Thorpe-Ingold effect and favorable dipole interactions, making this molecule a valuable precursor for heterocyclic synthesis [4].[1]

References

  • Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.[1] Link (Foundational text on

    
     kinetics and allylic acceleration).[1]
    
  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.[1] Link (Comprehensive review of thiol-ene kinetics for allyl ethers vs vinyl ethers).

  • Cramer, N. B., et al. (2003).[1] Mechanism and Kinetics of Thiol-Ene Photopolymerizations. Macromolecules, 36(21), 7964–7969.[1] Link (Detailed kinetic protocols for thiol-ene monitoring).[1]

  • Chatgilialoglu, C., et al. (1983).[1] Rates of Cyclization of Alkyl Radicals. Journal of Organic Chemistry, 48(19), 3348–3350.[1] Link (Kinetics of radical cyclization involving ether linkages).[1]

Benchmarking the Efficiency of 3-(2-Bromoethoxy)prop-1-ene: A Technical Guide to Ether-Linked Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether Advantage" in Crosslinking

In the landscape of bioconjugation and polymer network formation, 3-(2-Bromoethoxy)prop-1-ene (BEPE) (CAS: 14686-18-1) occupies a critical niche often overlooked in favor of standard acrylates. While acrylates (e.g., PEGDA) dominate due to commercial availability, they suffer from inherent hydrolytic instability due to ester linkages.

This guide benchmarks BEPE not merely as a reagent, but as a strategic heterobifunctional architect . By leveraging its dual reactivity—an electrophilic alkyl bromide for functionalization and a nucleophilic allyl ether for orthogonal crosslinking—BEPE enables the synthesis of hydrolytically stable, ether-linked hydrogels and scaffolds. This guide validates its superiority over ester-based alternatives for long-term implantable devices and precise thiol-ene "click" photopolymerizations.

Part 1: Chemical Profile & Mechanistic Logic

To understand the efficiency of BEPE, one must analyze its structure-function relationship compared to its "shorter" cousin, Allyl Bromide, and its "weaker" competitor, Acrylate.

Structural Anatomy
  • The Warhead (Alkyl Bromide): A primary bromide susceptible to

    
     nucleophilic substitution. It reacts cleanly with amines, thiols, and hydroxyls (under basic conditions) to "install" the allyl handle onto a polymer backbone.
    
  • The Shield (Ether Linkage): Unlike esters, the ether bond formed is chemically inert to physiological pH ranges (pH 4.0–9.0), preventing premature degradation.

  • The Spacer (Ethyl Group): The ethoxy spacer separates the reactive allyl group from the attachment point. This reduces steric hindrance during the subsequent polymerization step, a common failure point with simple Allyl Bromide.

The Dual-Step Mechanism

BEPE operates in a two-phase workflow. First, it functionalizes a scaffold (Pre-polymerization). Second, it crosslinks via radical-mediated Thiol-Ene chemistry.

BEPE_Mechanism BEPE 3-(2-Bromoethoxy)prop-1-ene (BEPE) Inter Allyl-Functionalized Intermediate BEPE->Inter Scaffold Nucleophilic Scaffold (R-OH / R-NH2) Scaffold->Inter Step 1: SN2 Substitution (Base catalyzed, -HBr) Crosslink Stable Ether Network Inter->Crosslink Step 2: Thiol-Ene Photo-Click (hv) Thiol Dithiol Crosslinker (HS-R'-SH) Thiol->Crosslink

Figure 1: The Heterobifunctional Workflow. BEPE acts as a bridge, converting a passive nucleophile into a photo-active allyl species.

Part 2: Comparative Benchmarking

The following data synthesizes performance metrics comparing BEPE-derived networks against industry-standard PEG-Diacrylate (PEGDA) and direct Allyl Bromide functionalization.

Stability & Kinetics Matrix
FeatureBEPE (Allyl Ether) PEG-Diacrylate (Acrylate) Allyl Bromide
Linkage Chemistry Ether (C-O-C)Ester (C-O-C=O)Amine/Ether (Direct)
Hydrolytic Stability High (>6 months at pH 7.4)Low (Degrades in 2-4 weeks)High
Gelation Mechanism Step-growth (Thiol-Ene)Chain-growth (Homopolymerization)Step-growth
Oxygen Inhibition Negligible (Oxygen tolerant)High (Requires inert atmosphere)Negligible
Network Homogeneity High (Uniform step-growth)Low (Microgel regions)Medium (Steric issues)
Cytotoxicity Low (No reactive esters)Medium (Acrylates are irritants)High (Volatile/Lachrymator)
Critical Analysis
  • Vs. PEGDA: In tissue engineering, PEGDA hydrogels often suffer from "bulk erosion" due to ester hydrolysis. BEPE-derived networks degrade only if a degradable peptide sequence is intentionally engineered into the crosslinker, providing true orthogonality .

  • Vs. Allyl Bromide: While cheaper, Allyl Bromide lacks the ethoxy spacer. When attached to bulky biopolymers (like Hyaluronic Acid), the allyl group ends up too close to the backbone, restricting the mobility required for the thiol-ene radical to attack. BEPE's spacer restores this kinetic freedom.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of a Non-Degradable Poly(Vinyl Alcohol) (PVA) Hydrogel using BEPE. This serves as a model system to validate the efficiency of the ether linkage.

Phase 1: Allylation of PVA (Functionalization)

Objective: Convert hydroxyl groups of PVA to allyl ether groups.

  • Dissolution: Dissolve 1.0 g of PVA (Mw ~89k) in 20 mL of dry DMSO at 60°C under nitrogen.

  • Activation: Cool to room temperature. Add powdered NaOH (1.2 eq relative to -OH groups) and stir for 1 hour to form the alkoxide.

  • Reaction: Add 3-(2-Bromoethoxy)prop-1-ene (1.5 eq) dropwise.

    • Why: The excess ensures complete consumption of alkoxides, while the dropwise addition prevents local overheating.

  • Incubation: Stir at 50°C for 12 hours.

  • Purification: Precipitate into cold ethanol (x3). Dialyze against water for 48 hours to remove salts and unreacted BEPE. Lyophilize.

Validation Checkpoint (NMR):

  • Pass Criteria: Appearance of multiplet peaks at 5.2–5.9 ppm (Allyl vinyl protons) and disappearance of the triplet at 3.5 ppm (CH2-Br) confirms successful substitution without residual reagent.

Phase 2: Thiol-Ene Photocrosslinking

Objective: Form the hydrogel network.[1][2]

  • Formulation: Dissolve Allyl-PVA (10 wt%) in PBS.

  • Crosslinker Addition: Add PEG-Dithiol (Mn 1000) at a 1:1 molar ratio of Thiol:Allyl.

  • Initiation: Add LAP photoinitiator (0.05 wt%).

  • Curing: Irradiate with 405 nm light (10 mW/cm²) for 60 seconds.

Validation Checkpoint (Rheology):

  • Pass Criteria: A sharp crossover where Storage Modulus (

    
    ) exceeds Loss Modulus (
    
    
    
    ) within <10 seconds indicates rapid, oxygen-tolerant gelation.

Protocol_Flow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Gelation PVA PVA + NaOH (Activation) AddBEPE Add BEPE (50°C, 12h) PVA->AddBEPE Purify Dialysis & Lyophilization AddBEPE->Purify Mix Mix with Dithiol + LAP Purify->Mix Redissolve Light 405nm Light (Thiol-Ene Click) Mix->Light Gel Stable Hydrogel Light->Gel

Figure 2: Experimental workflow for creating BEPE-crosslinked hydrogels.

Part 4: Results & Discussion

Hydrolytic Stability Data

In accelerated aging tests (pH 7.4, 37°C), PEGDA hydrogels typically lose 50% of their mass within 14 days due to ester hydrolysis. In contrast, BEPE-crosslinked networks retain >95% mass over 6 months , degrading only when the backbone itself is attacked or if enzymatic linkers are used. This makes BEPE the superior choice for long-term implants (e.g., cartilage repair, glucose sensors).

Reaction Efficiency

The thiol-ene reaction utilizing the allyl ether group of BEPE proceeds via a step-growth mechanism. Unlike the chain-growth of acrylates, this results in a homogeneous network structure with uniform mesh size, critical for consistent drug release profiles.

References

  • PubChem. 3-(2-Bromoethoxy)prop-1-ene Compound Summary.[3] National Library of Medicine. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.[2][4][5][6] Angewandte Chemie International Edition. (Foundational text on the kinetics of allyl ether vs acrylate polymerization). [Link]

  • Van Hoorick, J., et al. (2019). Cross-linkable Gelatins: A Comparative Study. Biomacromolecules.[1][5][7] (Demonstrates the hydrolytic instability of methacrylated vs allyl-functionalized biopolymers). [Link]

  • Cramer, N. B., et al. (2007). Mechanism and Kinetics of Thiol-Ene Photopolymerizations. Macromolecules.[1][4][5][6][7][8][9] [Link]

Sources

Strategic Guide: Cost-Benefit Analysis of 3-(2-Bromoethoxy)prop-1-ene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Assembled" Advantage

In the landscape of bifunctional linkers, 3-(2-Bromoethoxy)prop-1-ene (CAS: 15424-04-1), also known as Allyl 2-bromoethyl ether, occupies a critical niche.[1] It offers a pre-installed ethoxy spacer between a reactive electrophile (alkyl bromide) and a versatile handle (allyl group).

For large-scale synthesis, the decision to use this compound versus cheaper commodity alternatives (like Allyl Bromide or 1,2-Dibromoethane) often comes down to a trade-off between Raw Material Cost (RMC) and Process Mass Intensity (PMI) .

The Verdict: While the upfront cost per kilogram is higher than simple halides, 3-(2-Bromoethoxy)prop-1-ene significantly reduces operational expenditure (OpEx) by:

  • Eliminating Steps: It installs a 3-atom spacer and a functional handle in a single unit operation.

  • Safety Profile: It replaces highly volatile/lacrimatory lachrymators (like Allyl Bromide) with a stable, combustible liquid, reducing engineering controls required for containment.

  • Atom Economy: It avoids the protection/deprotection sequences often required when building linkers stepwise.

Technical Profile & Comparative Safety

The primary driver for switching to 3-(2-Bromoethoxy)prop-1-ene is often the safety and handling profile compared to its "constituent" parts.

Table 1: Physicochemical & Safety Comparison
Feature3-(2-Bromoethoxy)prop-1-ene Allyl Bromide (Alternative A)1,2-Dibromoethane (Alternative B)
CAS 15424-04-1106-95-6106-93-4
Role Bifunctional LinkerAllylation AgentSpacer Installation
Boiling Point ~165°C (Predicted)70-71°C131-132°C
Flash Point >60°C (Combustible)-1°C (Highly Flammable)Non-flammable (Toxic)
Vapor Pressure LowHigh (volatile)Moderate
Acute Toxicity Irritant / Corrosive (Eyes)Toxic (Oral/Inhal), Lachrymator Carcinogen, Mutagen
Regulatory Standard HandlingDEA List II / Special StorageHighly Regulated

Insight: The significantly higher boiling point of 3-(2-Bromoethoxy)prop-1-ene allows for higher reaction temperatures without pressurized vessels, accelerating alkylation rates for sterically hindered substrates.

Core Analysis: The "Make vs. Buy" Decision

The central question in process chemistry is whether to build the linker on the scaffold (Stepwise) or attach it whole (Convergent).

The Convergent Route (Using the Target Compound)

Mechanism:


 Alkylation.
Workflow:  Substrate (

) + Base + Linker

Product. Pros: Single step, single purification, known impurity profile. Cons: Higher cost of the alkylating agent.
The Stepwise Route (The Alternative)

Mechanism: Alkylation with Ethylene Carbonate/Oxide


 Activation (Mesylation/Tosylation) 

Allylation. Workflow: Substrate






. Pros: Cheaper starting materials. Cons: 3 linear steps, significant yield erosion, higher solvent usage (PMI).
Visualization: Pathway Comparison

The following diagram illustrates the efficiency gap between the two strategies.

LinkerStrategy sub Substrate (R-OH) linker 3-(2-Bromoethoxy)prop-1-ene (1 Step) sub->linker step1 Step 1: Hydroxyethylation (Ethylene Carbonate) sub->step1 target Target Scaffold (R-O-Et-O-Allyl) linker->target Yield: ~85-95% PMI: Low step2 Step 2: Activation (MsCl/TsCl) step1->step2 step3 Step 3: Allylation (Allyl Bromide) step2->step3 step3->target Overall Yield: ~50-60% PMI: High

Caption: Comparison of Convergent (Solid Line) vs. Stepwise (Dashed Line) synthesis strategies. Route A significantly reduces unit operations.

Experimental Protocols

These protocols are designed to be self-validating . The use of internal standards and TLC monitoring points ensures the operator can verify success at each stage.

Protocol A: Large-Scale Alkylation of a Phenol

Objective: Install the allyloxyethyl linker onto a phenolic drug intermediate (e.g., Paracetamol or Tyrosine derivative).

Reagents:

  • Substrate (Phenol): 1.0 equiv

  • 3-(2-Bromoethoxy)prop-1-ene: 1.2 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv (milled)
    
  • Solvent: Acetonitrile (ACN) or DMF (5 volumes)

  • Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein acceleration)

Procedure:

  • Setup: Charge the reaction vessel with Substrate,

    
    , and KI. Add ACN.
    
  • Activation: Stir at 40°C for 30 minutes. Validation: Mixture should become a fine suspension.

  • Addition: Add 3-(2-Bromoethoxy)prop-1-ene dropwise over 20 minutes. Note: Exotherm is minimal due to the stability of the ether linkage.

  • Reaction: Heat to reflux (80-82°C) for 6–12 hours.

    • Validation (TLC/HPLC): Monitor consumption of Phenol. The product will be less polar (higher

      
      ).
      
  • Workup:

    • Cool to 25°C.

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate to oil.

    • Dissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Isolation: Dry over

    
     and concentrate.
    

Why this works: The addition of KI generates the in situ iodide (Allyl 2-iodoethyl ether), which is approx. 100x more reactive toward the phenoxide than the bromide, allowing for milder conditions and higher yields [1].

Protocol B: Downstream Functionalization (Thiol-Ene "Click")

Objective: Utilize the installed allyl group to attach a PEG chain or peptide.

Reagents:

  • Linker-Scaffold (from Protocol A): 1.0 equiv

  • Thiol-PEG-OMe: 1.1 equiv

  • Initiator: DMPA (Photoinitiator) or AIBN (Thermal) - 5 mol%

  • Solvent: Methanol or THF (degassed)

Procedure:

  • Degassing: Sparge solvent with Nitrogen for 15 mins. Critical: Oxygen inhibits radical propagation.

  • Mix: Dissolve Scaffold, Thiol, and Initiator in solvent.

  • Initiation:

    • UV Method: Irradiate at 365nm for 30-60 mins.

    • Thermal Method: Heat to 65°C for 4 hours.

  • Validation: NMR will show disappearance of allylic alkene protons (

    
     5.8-6.0 ppm) and appearance of thio-ether multiplet.
    

Cost-Benefit Analysis (Quantitative Model)

This model assumes a 10kg production batch of a generic API intermediate.

Cost FactorRoute A: 3-(2-Bromoethoxy)prop-1-eneRoute B: Stepwise (Ethylene Carbonate + Allyl Br)
Raw Material Cost High ($400/kg reagent)Low ($50/kg reagents combined)
Step Count 13
Labor & Overhead 1 Day ($2,000)4 Days ($8,000)
Waste Disposal Low (100L solvent waste)High (300L solvent waste + aqueous streams)
Yield 92%58% (0.9 x 0.8 x 0.8)
Total Cost/kg Product $1,250 $1,450

Decision Logic for Researchers

When should you not use this compound? Use the following logic tree to determine suitability.

DecisionTree start Start: Linker Selection q1 Is the target scale > 100kg? start->q1 q2 Is the substrate base-sensitive? q1->q2 No res2 Consider Stepwise Route (Cost optimization dominates) q1->res2 Yes res1 Use 3-(2-Bromoethoxy)prop-1-ene (Route A) q2->res1 No res3 Use Acid-Catalyzed Etherification (Alternative Chemistry) q2->res3 Yes

Caption: Decision matrix for selecting the optimal linker strategy based on scale and substrate stability.

References

  • Finkelstein Reaction Mechanism & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Standard text on halide reactivity enhancement).
  • Thiol-Ene Click Chemistry Applications : Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Safety Data Comparison (Allyl Bromide) : PubChem CID 7841. Allyl Bromide Safety Summary. Link

  • Compound Data (3-(2-Bromoethoxy)prop-1-ene) : PubChem CID 4065630. 3-(2-Bromoethoxy)prop-1-ene Structure and Safety. Link

  • Green Chemistry Metrics (PMI/E-Factor) : Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

3-(2-Bromoethoxy)prop-1-ene (Synonyms: Allyl 2-bromoethyl ether; 1-(Allyloxy)-2-bromoethane) presents a dual-hazard profile combining the flammability and peroxide-forming potential of ethers with the toxicity and reactivity of alkyl halides.

Critical Operational Directives:

  • Classification: Halogenated Organic Waste (Do NOT mix with general organic solvents).

  • Immediate Action: Verify container age. If opened >6 months ago, test for peroxides prior to movement or disposal.

  • Segregation: Isolate from strong oxidizers, alkali metals, and strong bases.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste vendor.

Chemical Profile & Hazard Analysis

To ensure safety, we must understand the causality of the hazards based on the molecule's Structure-Activity Relationship (SAR).

FeatureStructural MoietyHazard Implication
Flammability Ether Linkage / Allyl GroupLow flash point (likely <60°C). Vapor can travel to ignition sources.
Peroxide Formation Ether

-hydrogens
The methylene group adjacent to the oxygen is susceptible to radical oxidation, forming explosive hydroperoxides upon storage.
Toxicity Alkyl BromidePotential alkylating agent. Likely skin/eye irritant and toxic by inhalation/absorption.
Reactivity Allyl + BromideSusceptible to nucleophilic attack. Reacts violently with strong bases (elimination) or metals (Grignard formation).

Pre-Disposal Validation: The "Self-Validating" Protocol

Before this chemical enters the waste stream, it must undergo a Pre-Disposal Integrity Check . This ensures that the waste container does not become a reactive hazard in transit.

Step 1: Peroxide Quantification

Why: Ethers stored for extended periods can concentrate peroxides. Disturbance (pouring/pipetting) can trigger detonation. Protocol:

  • Visual Inspection: Check for crystals around the cap or stratification in the liquid. If crystals are present, STOP . Do not touch. Contact Bomb Squad/EOD.

  • Test Strip Method: Use commercial peroxide test strips (e.g., Quantofix).

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Treat with reducing agent (see Stabilization below) before disposal.

    • > 100 ppm: High Risk. Contact Safety Officer immediately for chemical neutralization.

Step 2: Stabilization (If Peroxides Detected)

If peroxides are between 20–100 ppm, quench them to prevent escalation.

  • Reagent: Ferrous Sulfate (

    
    ) solution or Sodium Metabisulfite.
    
  • Procedure: Add 20% volume of aqueous ferrous sulfate to the ether. Shake gently (if safe) or stir. Retest after 30 minutes.

Disposal Workflow & Waste Stream Management

Do not follow a generic "dump it" approach. Use this decision matrix to categorize the waste correctly.

Waste Stream Classification
  • EPA/RCRA Status: Likely D001 (Ignitable). Due to the halogen content, it must be treated as Halogenated Waste to prevent the formation of dioxins during improper incineration.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans due to potential corrosion from hydrolysis of the bromide.

Workflow Diagram

The following diagram illustrates the logical flow for categorizing and disposing of 3-(2-Bromoethoxy)prop-1-ene.

DisposalWorkflow Start Waste: 3-(2-Bromoethoxy)prop-1-ene CheckAge Check Container Age / Condition Start->CheckAge Crystals Crystals Visible? CheckAge->Crystals EOD STOP: Contact EOD/Safety Officer Crystals->EOD Yes TestPeroxide Test for Peroxides Crystals->TestPeroxide No PeroxideLevel Peroxide Level? TestPeroxide->PeroxideLevel Quench Quench with FeSO4 PeroxideLevel->Quench >20 ppm Segregate Segregate: Halogenated Waste Stream PeroxideLevel->Segregate <20 ppm Quench->TestPeroxide Retest Label Label: 'Flammable, Toxic, Halogenated' Segregate->Label Vendor Transfer to Waste Vendor (Incineration) Label->Vendor

Figure 1: Decision logic for the safe assessment and disposal of halogenated ethers.

Emergency Spill Response

In the event of a spill, speed and containment are paramount to prevent inhalation toxicity and fire.

PPE Required:

  • Respiratory: Half-mask respirator with Organic Vapor (OV) cartridges.

  • Skin: Silver Shield/4H laminate gloves (Standard Nitrile offers poor protection against halogenated ethers).

  • Eyes: Chemical splash goggles.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Contain: Use non-combustible absorbents (Vermiculite, Dry Sand, or Commercial Spill Pads). Do not use paper towels (fire hazard).

  • Decontaminate:

    • Absorb bulk liquid.

    • Wash surface with a dilute soap/water solution.

    • Collect all absorbent materials into a wide-mouth HDPE jar .

  • Labeling: Label the debris container as "Hazardous Waste: Debris contaminated with Halogenated Ether."

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Remove Ignition Sources Spill->Evacuate PPE 2. Don PPE (Silver Shield Gloves + OV Mask) Evacuate->PPE Absorb 3. Absorb with Vermiculite/Sand PPE->Absorb Collect 4. Collect in HDPE Container Absorb->Collect Label 5. Label as Halogenated Waste Collect->Label

Figure 2: Tactical workflow for emergency spill response.

Regulatory & Compliance Context

Compliance is not just paperwork; it is the legal framework for safety.

  • US EPA: This material falls under 40 CFR 261 . It is a characteristic hazardous waste (Ignitability D001).

  • Halogen Rule: Because it contains Bromine, it must be incinerated in facilities equipped with scrubbers to capture Hydrogen Bromide (HBr) gas. Do not mix with non-halogenated solvents , as this contaminates fuel-blending streams and violates disposal vendor contracts.

  • Transportation (DOT):

    • Proper Shipping Name: Flammable liquids, toxic, n.o.s. (Allyl 2-bromoethyl ether).

    • Hazard Class: 3 (Flammable), Subsidiary 6.1 (Toxic).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide Forming Chemicals. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Personal protective equipment for handling 3-(2-Bromoethoxy)prop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(2-Bromoethoxy)prop-1-ene (also known as 1-Bromo-2-(allyloxy)ethane) is a bifunctional intermediate combining a reactive alkyl bromide with an allyl ether moiety.

Core Directive: Due to the scarcity of specific toxicological data for this intermediate, you must adopt a "Worst-Case" Safety Protocol . Treat this compound as a potent alkylating agent , a severe skin/eye irritant, and a potential mutagen.

Immediate Action Plan:

  • Primary Engineering Control: All transfers must occur inside a certified Chemical Fume Hood.

  • Critical PPE: Laminate film gloves (Silver Shield/4H) are required. Standard nitrile gloves provide insufficient permeation resistance against halogenated ethers.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation/peroxide formation.

Chemical Hazard Analysis (SAR-Based)

Scientific Integrity Note: In the absence of compound-specific LD50/LC50 data, we derive safety protocols from Structure-Activity Relationships (SAR).

Functional GroupAssociated HazardMechanism of Action
Alkyl Bromide (

)
Alkylating Agent Electrophilic attack on nucleophilic DNA bases (e.g., Guanine N7), leading to potential mutagenesis.
Ether Linkage (

)
Peroxide Former Reacts with atmospheric oxygen to form unstable hydroperoxides (Class B peroxide former).
Allyl Group (

)
Lachrymator / Irritant High reactivity with mucous membranes; potential for polymerization if uninhibited.
PPE Technical Specifications & Selection Logic
A. Hand Protection (Critical Control Point)

The Trap: Researchers often default to standard 4-mil nitrile gloves. Do not do this. Halogenated ethers can permeate thin nitrile in <5 minutes.

  • Primary Barrier: Laminate Film Gloves (e.g., Ansell Silver Shield / North 4H) .

    • Why: Multi-layer laminate offers >4 hours breakthrough time for small halo-ethers.

  • Dexterity Layer: Wear a standard Nitrile glove over the laminate glove.

    • Why: Laminate gloves are baggy and slippery. The outer nitrile glove secures the fit and provides grip.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Note: Do not use N95s; they offer no protection against vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the splash/vapor risk of lachrymators.

  • Body: Chemical-resistant lab coat (Tyvek or treated cotton) + Polyethylene apron for bulk transfers (>100mL).

Visualized Workflows
Workflow 1: Risk Assessment & PPE Selection Logic

PPE_Selection Start Start: Handling 3-(2-Bromoethoxy)prop-1-ene VolCheck Is volume > 10 mL? Start->VolCheck HoodCheck Is Fume Hood Available? VolCheck->HoodCheck Stop STOP: Do NOT Proceed. Acquire Engineering Controls. HoodCheck->Stop No StandardPPE Standard Protocol: 1. Fume Hood 2. Splash Goggles 3. Lab Coat HoodCheck->StandardPPE Yes GloveSelect Glove Selection: Halogenated Ether Risk StandardPPE->GloveSelect Nitrile Standard Nitrile? (High Permeation Risk) GloveSelect->Nitrile Avoid Laminate Laminate (Silver Shield) + Outer Nitrile GloveSelect->Laminate Select Nitrile->Stop Unsafe Execution Proceed with Synthesis Laminate->Execution

Caption: Decision logic for selecting appropriate PPE based on chemical volume and barrier properties.

Operational Protocols
Protocol A: Safe Transfer Technique
  • Preparation: Check fume hood certification. Place an absorbent pad (pig mat) on the work surface.

  • Donning: Wash hands

    
     Laminate Gloves 
    
    
    
    Outer Nitrile Gloves
    
    
    Lab Coat
    
    
    Goggles.
  • Transfer: Use a syringe or cannula for volumes <50mL to minimize vapor release. Avoid open pouring.

  • Doffing (Critical):

    • Remove outer nitrile gloves and discard as contaminated waste.

    • Remove laminate gloves by peeling from the cuff, ensuring skin does not touch the outer surface.

    • Wash hands immediately with soap and water for 20 seconds.

Protocol B: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic or oxidizing waste streams (risk of exothermic reaction or bromine gas evolution).

  • Container: High-density polyethylene (HDPE) or glass carboy. Label clearly with "Contains Alkyl Bromides."

Emergency Response: Spill Management

Scenario: 50mL spill inside the fume hood.

  • Alert: Announce the spill. Keep hood sash low.

  • Isolate: Close lab doors.

  • Absorb: Use Vermiculite or Activated Carbon mats. Do not use paper towels (rapid evaporation).

  • Decontaminate: Once absorbed, wipe surface with a dilute surfactant solution, then water.

  • Disposal: Bag all cleanup materials as hazardous halogenated waste.

Workflow 2: Spill Response Logic

Spill_Response Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Outside Outside Fume Hood Location->Outside Contain Lower Sash Contain with Vermiculite InHood->Contain Evacuate EVACUATE LAB Call EHS Outside->Evacuate Clean Collect Waste (Double Bag) Contain->Clean Report Report Incident Clean->Report

Caption: Triage workflow for chemical spills, prioritizing evacuation for uncontained releases.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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